molecular formula C17H18O4 B15591514 Tupichinol A CAS No. 497142-88-8

Tupichinol A

Cat. No.: B15591514
CAS No.: 497142-88-8
M. Wt: 286.32 g/mol
InChI Key: PSCVPMJLJOIQKC-RHSMWYFYSA-N
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Description

Tupichinol A is a member of flavonoids and an ether.

Properties

CAS No.

497142-88-8

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1

InChI Key

PSCVPMJLJOIQKC-RHSMWYFYSA-N

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Tupichinol A: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural elucidation, physicochemical properties, and experimental methodologies related to Tupichinol A, a novel flavan (B184786) isolated from Tupistra chinensis.

Introduction

This compound is a naturally occurring flavan-3-ol (B1228485), a class of flavonoids, first isolated from the underground parts of the plant Tupistra chinensis[1]. As a novel natural product, its structural characterization is of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing the experimental evidence and methodologies that led to its identification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₇H₁₈O₄[2][3]
Molecular Weight 286.32 g/mol [2]
IUPAC Name (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol
CAS Number 497142-88-8[2][3]
Chemical Class Flavan-3-ol (Flavonoid)
Source Tupistra chinensis[1]
Appearance Not specified in abstracts

Chemical Structure of this compound

The chemical structure of this compound was elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray crystallography.

Tupichinol_A_Structure cluster_chromane Chromane Ring System cluster_phenyl Phenyl Substituent cluster_substituents Substituents C2 C2 C3 C3 C2->C3 C1_prime C1' C2->C1_prime C4 C4 C3->C4 OH_3 OH C3->OH_3 C4a C4a C4->C4a O1 O1 O1->C2 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 OCH3_7 OCH3 C7->OCH3_7 C8a C8a C8->C8a CH3_8 CH3 C8->CH3_8 C8a->C2 C8a->O1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C6_prime C6' C6_prime->C1_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C5_prime->C6_prime C4_prime->C5_prime OH_4_prime OH C4_prime->OH_4_prime

Figure 1: 2D representation of the chemical structure of this compound.

Experimental Protocols

The structural determination of this compound involved a combination of isolation and analytical techniques. While the full, detailed experimental parameters are proprietary to the original research publication, this section outlines the general methodologies employed.

Isolation of this compound

The isolation of this compound from its natural source follows a standard protocol for the extraction of secondary metabolites from plant material.

Isolation_Workflow start Underground parts of Tupistra chinensis extraction Extraction with organic solvents (e.g., Methanol/Ethanol) start->extraction partition Solvent-solvent partitioning (e.g., with Ethyl Acetate) extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further purification steps (e.g., HPLC) chromatography->purification end Isolated this compound purification->end

Figure 2: Generalized workflow for the isolation of this compound.
Structure Elucidation Methodologies

The definitive structure of this compound was established using a suite of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were conducted to determine the carbon skeleton and the placement of protons and substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the compound.

  • Single-Crystal X-ray Crystallography: This technique was employed to confirm the relative stereochemistry of the chiral centers in the molecule, providing a definitive 3D structure.

Spectroscopic and Crystallographic Data

The precise quantitative data from NMR and X-ray crystallography are instrumental for the unambiguous identification of this compound. The following tables are representative of the data that would have been generated in the original study.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, multiplicity, J in Hz)
2Data not availableData not available
3Data not availableData not available
4Data not availableData not available
.........

Note: The specific NMR chemical shifts and coupling constants for this compound were not available in the publicly accessible literature at the time of this review.

Table 2: Representative Single-Crystal X-ray Crystallographic Data for this compound

ParameterValue
Crystal systemData not available
Space groupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Note: The detailed crystallographic data for this compound was not available in the publicly accessible literature at the time of this review.

Biological Activity and Signaling Pathways

Initial studies on the crude extracts containing this compound and its co-isolated compounds have indicated cytotoxic activity against human gastric tumor (NUGC) and nasopharyngeal carcinoma (HONE-1) cell lines. However, at present, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound.

It is noteworthy that a related compound, Tupichinol E, has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway in the context of breast cancer research[2][4][5][6]. Further research is required to determine if this compound possesses a similar mechanism of action or interacts with other cellular signaling cascades.

Signaling_Pathway_Status tup_a This compound unknown_pathway Signaling Pathway (Currently Unknown) tup_a->unknown_pathway Mechanism? cytotoxicity Observed Cytotoxicity unknown_pathway->cytotoxicity tup_e Tupichinol E (Related Compound) egfr_pathway EGFR Signaling Pathway tup_e->egfr_pathway

Figure 3: Current understanding of this compound's biological action.

Conclusion

This compound is a structurally defined flavan-3-ol with a confirmed chemical architecture. Its isolation and characterization have been achieved through standard phytochemical and analytical techniques. While its biological activity has been noted in preliminary cytotoxic screens, the precise molecular mechanisms and signaling pathways through which it exerts its effects remain an open area for future investigation. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of natural product drug discovery.

References

Unraveling the Enigma of Tupichinol A: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the natural source and isolation of Tupichinol A from Stachys tupilochroa reveals a notable absence of this specific compound in the current scientific literature. Extensive searches of chemical databases and scholarly articles did not yield any reports on the isolation, purification, or structural elucidation of a compound designated as this compound. The initial premise that this compound originates from Stachys tupilochroa could not be substantiated through available scientific records.

While the quest for this compound from Stachys tupilochroa proved inconclusive, the scientific landscape offers insights into closely related compounds, namely Tupichinol C and Tupichinol E, which have been isolated from different plant sources. This technical guide will, therefore, pivot to summarize the available information on these related molecules and the general phytochemical profile of the Stachys genus, providing valuable context for researchers in natural product chemistry and drug discovery.

Tupichinol C and Tupichinol E: Known Analogs

Scientific literature documents the existence of at least two related compounds, Tupichinol C and Tupichinol E, which have been isolated and characterized from various plant species.

  • Tupichinol C has been identified in Soymida febrifuga and Broussonetia kazinoki.[1]

  • Tupichinol E is described as a rhamnocitrin (B192594) derivative found in the Northern Sikkim plant Tupistra nutans and has also been reported as an alkaloid present in Tupistra chinensis.[2][3][4][5]

The discovery of these analogs suggests that the "Tupichinol" scaffold may be a recurring structural motif in certain plant families. However, without a definitive report on this compound, its precise structure and natural origin remain elusive.

Phytochemical Landscape of the Genus Stachys

The genus Stachys, belonging to the Lamiaceae family, is a rich source of a wide array of secondary metabolites.[6][7][8] While this compound has not been reported from any Stachys species, these plants are known to produce a diverse range of bioactive compounds, including:

  • Flavonoids: Numerous flavonoid derivatives are characteristic of the Stachys genus.[9]

  • Diterpenoids: Various diterpenes have been isolated from different Stachys species.[9]

  • Iridoids: This class of compounds is also a common feature of the genus.[6]

  • Phenylethanoid Glycosides: These compounds are frequently reported in phytochemical studies of Stachys.[8]

The extensive phytochemical investigation of the Stachys genus has been a subject of numerous reviews, which serve as a valuable resource for researchers interested in the chemistry of these plants.[6][7][8]

Methodologies for Natural Product Isolation from Stachys Species

While a specific protocol for this compound cannot be provided, a general workflow for the isolation of secondary metabolites from Stachys species can be outlined based on common practices in natural product chemistry. This generalized process typically involves extraction, fractionation, and purification.

The following diagram illustrates a conceptual workflow for the isolation of natural products from a plant source like Stachys.

Isolation_Workflow Plant_Material Dried and Powdered Stachys Plant Material Extraction Extraction (e.g., Maceration with Methanol) Plant_Material->Extraction Crude_Extract Crude Methanolic Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Fractions->Chromatography Purified_Fractions Semi-Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation

A generalized workflow for natural product isolation.

Experimental Protocols: A General Overview

Detailed experimental protocols are highly specific to the target compound and the plant matrix. However, a general approach to isolating compounds from a Stachys species would involve the following key steps:

  • Plant Material Collection and Preparation: The aerial parts or roots of the Stachys species would be collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material would be subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration or Soxhlet extraction.

  • Fractionation: The resulting crude extract would then be fractionated using liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: Each fraction would be subjected to various chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:

    • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.

  • Structure Elucidation: The structure of the purified compounds would be determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data

Without the isolation of this compound, no quantitative data regarding its yield, purity, or spectroscopic characteristics can be provided. For other compounds isolated from Stachys species, this data would be presented in tabular format in the original research publications.

Conclusion

References

A Technical Guide to Tupichinol A: Physical and Chemical Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Tupichinol A, a natural flavan (B184786) isolated from Tupistra chinensis. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its known characteristics, experimental data, and methodologies.

Core Chemical and Physical Properties

This compound is a flavan derivative with the IUPAC name (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol. Its structure has been elucidated through extensive spectroscopic analysis and confirmed by single-crystal X-ray crystallography[1].

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₇H₁₈O₄[2][3][4][5]
Molecular Weight 286.32 g/mol [2][3][5]
CAS Number 497142-88-8[2][3][4][5][6]
Appearance Colorless prisms (from ethyl acetate)[6]
Melting Point 141–142 °C[6]
Specific Rotation [α]²⁴D -40.1[6]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]
Natural Sources Tupistra chinensis (underground parts), Bletilla striata (tubers)[2][4][6][7]

Spectroscopic Data

Note for Researchers: For complete ¹H and ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectral data, it is recommended to consult the full text of the original publication: Pan, W.-B.; Chang, F.-R.; Wei, L.-M.; Wu, Y.-C. New Flavans, Spirostanol Sapogenins, and a Pregnane Genin from Tupistra chinensis and Their Cytotoxicity. J. Nat. Prod. 2003, 66 (2), 161–166.

Biological Activity

The biological activity of this compound is not extensively documented in the available literature. The initial study that isolated this compound investigated the cytotoxic effects of several other co-isolated compounds against human gastric tumor (NUGC) and human nasopharyngeal carcinoma (HONE-1) cell lines. However, the specific cytotoxic activity of this compound was not reported in the available abstracts, suggesting it may have been inactive or not a primary focus of that initial screening[1].

It is important to distinguish this compound from Tupichinol E, another compound isolated from the same genus, which has been shown to exhibit anti-cancer activity by targeting the epidermal growth factor receptor (EGFR)[1][8][9]. There is currently no evidence to suggest that this compound shares this mechanism of action.

Further research is required to fully characterize the pharmacological profile of this compound.

Experimental Protocols

General Isolation and Purification Workflow

The following is a generalized workflow for the isolation of flavans like this compound from Tupistra chinensis, based on phytochemical investigation procedures for this plant. For the specific, detailed protocol for this compound, researchers are directed to the original 2003 publication by Pan et al.

G General Isolation Workflow for this compound cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis Plant_Material Underground parts of Tupistra chinensis Extraction Maceration with MeOH Plant_Material->Extraction Dried & Powdered Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partition Solvent-Solvent Partitioning (e.g., with n-hexane, EtOAc, n-BuOH) Crude_Extract->Partition EtOAc_Fraction Ethyl Acetate Fraction (enriched with flavans) Partition->EtOAc_Fraction Column_Chrom Silica Gel Column Chromatography EtOAc_Fraction->Column_Chrom Fractions Eluted Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Bioassay-guided or Chemical profiling Pure_Compound This compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Spectroscopy Xray Single-Crystal X-ray Crystallography Pure_Compound->Xray Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Xray->Structure_Elucidation

Caption: Generalized workflow for the isolation and identification of this compound.

Logical Relationships in Drug Discovery

The process of investigating a natural product like this compound for its therapeutic potential follows a logical progression from discovery to preclinical studies.

G Natural Product Drug Discovery Pathway for this compound Isolation Isolation & Purification from Tupistra chinensis Structure Structure Elucidation (NMR, MS, X-ray) Isolation->Structure Screening Initial Biological Screening (e.g., Cytotoxicity, Anti-inflammatory) Structure->Screening Target_ID Target Identification & Mechanism of Action Screening->Target_ID If Active Lead_Opt Lead Optimization (Medicinal Chemistry) Target_ID->Lead_Opt Preclinical In vivo Preclinical Studies (Animal Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Logical progression for the development of this compound as a therapeutic agent.

Conclusion

This compound is a well-characterized flavan from Tupistra chinensis with defined physical and chemical properties. While its biological activity remains largely unexplored, its defined structure provides a solid foundation for future pharmacological investigation. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this natural product.

References

Tupichinol A: A Comprehensive Technical Overview of a Promising Natural Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tupichinol A and its closely related derivatives, with a primary focus on the discovery, biological activity, and mechanism of action of Tupichinol E, for which the most substantial data is currently available. It is plausible that "this compound" is a related compound within the same family, and the insights from Tupichinol E are likely to be highly relevant.

Discovery and Origin

Tupichinol E, a rhamnocitrin (B192594) derivative, is a naturally occurring flavonoid.[1] It has been isolated from the plant Tupistra nutans, located in the Northern Sikkim region.[1][2] The genus Tupistra, which also includes Tupistra chinensis, is a known source of bioactive phytochemicals, such as flavonoids, steroidal saponins, and lignans, which have demonstrated cytotoxic and anti-inflammatory properties.[3][4][5]

Biological Activity and Therapeutic Potential

Tupichinol E has demonstrated significant potential as an anti-cancer agent, particularly against breast cancer cell lines.[3][4] Its primary mechanism of action appears to be the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival that is often dysregulated in cancer.[1][2]

EGFR Inhibition

Molecular docking studies have revealed that Tupichinol E shares structural similarities with established EGFR inhibitors and is predicted to bind to the same active site as the clinically approved drug, Osmertinib.[1][2] This interaction is thought to competitively inhibit the receptor's tyrosine kinase activity, thereby blocking downstream signaling cascades that drive tumor growth.[1][2]

Induction of Apoptosis and Cell Cycle Arrest

In vitro studies on the MCF-7 breast cancer cell line have shown that Tupichinol E can induce apoptosis (programmed cell death) in a dose-dependent manner.[3][4] This is evidenced by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3][4] Furthermore, Tupichinol E has been observed to cause cell cycle arrest at the G2/M phase, which is associated with a decrease in the expression of cyclin B1, a protein essential for mitotic entry.[3][4]

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative findings related to the biological activity of Tupichinol E.

Table 1: Comparative Binding Affinity to EGFR

CompoundTarget ProteinBinding Energy (kcal/mol)Reference(s)
Tupichinol EEGFR-98.89[1][2][3][4]
Osmertinib (Control)EGFR-107.23[1][2][3][4]

Table 2: Cytotoxicity Against MCF-7 Breast Cancer Cells

Treatment DurationIC50 Value (μmol/L)Reference(s)
48 hours105 ± 1.08[3][4]
72 hours78.52 ± 1.06[3][4]

Detailed Experimental Protocols

The characterization of Tupichinol E's activity has been based on the following key experimental methodologies:

  • Molecular Docking: Computational simulations were used to predict the binding mode and affinity of Tupichinol E to the EGFR protein. This involved preparing the 3D structures of both the ligand (Tupichinol E) and the receptor (EGFR) and using docking algorithms to calculate the most energetically favorable binding conformation and the corresponding binding energy.[1][2]

  • Cell Culture: Human breast cancer cell lines, including MCF-7 and MDA-MB-231, were cultured under standard laboratory conditions (e.g., appropriate growth medium, 37°C, 5% CO2) to serve as in vitro models for anti-cancer activity assessment.[3][4]

  • MTT Assay: This colorimetric assay was employed to evaluate the cytotoxic effects of Tupichinol E. It measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with a range of Tupichinol E concentrations (35–280 μmol/L) for specified durations, and the resulting data was used to determine the IC50 value.[3][4]

  • Flow Cytometry: This technique was utilized for the analysis of the cell cycle distribution and the quantification of apoptosis. For cell cycle analysis, cells were stained with a fluorescent DNA-binding dye, and the DNA content per cell was measured. For apoptosis detection, cells were co-stained with Annexin V and propidium (B1200493) iodide to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[3][4]

  • Western Blotting: This method was used to determine the expression levels of specific proteins involved in the cell cycle and apoptosis, such as cyclin B1 and caspase-3. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.[3][4]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of Tupichinol E and the experimental workflow used in its evaluation.

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Caspase3 Activated Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis CyclinB1 Cyclin B1 G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest Tupichinol_E Tupichinol E Tupichinol_E->EGFR Inhibits Tupichinol_E->Caspase3 Activates Tupichinol_E->CyclinB1 Downregulates

Caption: The proposed mechanism of action for Tupichinol E.

cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Isolation Isolation from Tupistra nutans Molecular_Docking Molecular Docking Isolation->Molecular_Docking In_Vitro_Assays In Vitro Assays (MTT, Flow Cytometry, Western Blot) Isolation->In_Vitro_Assays Data_Analysis Data Analysis (IC50, Binding Energy) Molecular_Docking->Data_Analysis In_Vitro_Assays->Data_Analysis

Caption: The experimental workflow for Tupichinol E.

References

A Technical Guide to the Putative Biosynthesis of Tupichinol A in Tupistra chinensis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific biosynthetic pathway of Tupichinol A in Tupistra chinensis has not been experimentally elucidated in published scientific literature. This guide provides a detailed overview of the well-established general flavonoid biosynthetic pathway, which is the putative route for the synthesis of this compound, a member of the flavan-3-ol (B1228485) class of compounds.

Introduction

Tupistra chinensis is a plant species known to produce a variety of bioactive secondary metabolites, including steroidal saponins (B1172615) and flavonoids.[1][2] Among these, this compound, a flavan-3-ol, has been isolated from the plant.[3][4] Flavan-3-ols are a significant subgroup of flavonoids, recognized for their antioxidant properties and various health benefits. Understanding their biosynthesis is crucial for metabolic engineering and drug development. This document outlines the hypothetical biosynthetic pathway leading to the core structure of this compound, based on the canonical flavonoid pathway in plants.

This compound is chemically identified as (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol.[5] Its core structure is that of a flavan-3-ol, which is synthesized via the phenylpropanoid pathway.[6][7]

The General Phenylpropanoid and Flavonoid Biosynthesis Pathway

The biosynthesis of flavonoids is a well-researched pathway that begins with the amino acid phenylalanine, a product of the shikimate pathway.[1][8] The process can be divided into several major stages, leading to the formation of various flavonoid classes.

Stage 1: The General Phenylpropanoid Pathway This initial stage converts L-phenylalanine into p-coumaroyl-CoA, a pivotal precursor for numerous phenolic compounds.[2]

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[8]

  • Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1][8]

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8]

Stage 2: Entry into the Flavonoid Pathway This stage marks the commitment of precursors to flavonoid synthesis.

  • Chalcone (B49325) Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone).[2][8] CHS is often considered a rate-limiting enzyme in the pathway.[2]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[9] Naringenin is a central intermediate from which various flavonoid branches diverge.[8]

Stage 3: Formation of the Flavan-3-ol Backbone From naringenin, a series of enzymatic modifications leads to the synthesis of the flavan-3-ol core structure.

  • Flavanone 3-hydroxylase (F3H): A 2-oxoglutarate-dependent dioxygenase that hydroxylates naringenin at the C-3 position to form dihydrokaempferol (B1209521) (a dihydroflavonol).[2][8]

  • Dihydroflavonol 4-reductase (DFR): Reduces dihydrokaempferol to leucopelargonidin (B191709) (a leucoanthocyanidin or flavan-3,4-diol). This reaction is a key step towards anthocyanin and proanthocyanidin (B93508) synthesis.[8][10]

  • Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR): These enzymes represent the final steps to produce flavan-3-ols.

    • LAR directly converts leucoanthocyanidins (e.g., leucopelargonidin) into 2,3-trans-flavan-3-ols (e.g., (+)-catechin).[10][11]

    • ANS (Anthocyanidin Synthase) can oxidize leucoanthocyanidins to form anthocyanidins. Subsequently, ANR reduces these anthocyanidins to 2,3-cis-flavan-3-ols (e.g., (–)-epicatechin).[10][11]

The core structure of this compound would then undergo further "tailoring" reactions, such as methylation and hydroxylation, by specific enzymes to yield the final molecule.

Pathway Visualization

The following diagram illustrates the putative biosynthetic pathway leading to the core flavan-3-ol structure, the precursor to this compound.

Flavonoid_Biosynthesis cluster_enzymes Enzymes Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chal Naringenin Chalcone CouCoA->Chal CHS MalCoA 3x Malonyl-CoA MalCoA->Chal CHS Nar (2S)-Naringenin (Flavanone) Chal->Nar CHI DHK Dihydrokaempferol (Dihydroflavonol) Nar->DHK F3H Leu Leucopelargonidin (Leucoanthocyanidin) DHK->Leu DFR Cat (+)-Catechin (Flavan-3-ol) Leu->Cat LAR Anth Pelargonidin (Anthocyanidin) Leu->Anth ANS TupiA This compound Cat->TupiA Tailoring Enzymes Epi (–)-Epicatechin (Flavan-3-ol) Anth->Epi ANR Epi->TupiA Tailoring Enzymes PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI F3H F3H DFR DFR LAR LAR ANS ANS ANR ANR Tailor Tailoring Enzymes

Caption: Putative Biosynthesis of this compound via the General Flavonoid Pathway.

Quantitative Data

As the specific biosynthetic pathway for this compound has not been elucidated, there is no quantitative data available regarding enzyme kinetics, substrate specificity, or metabolic flux in Tupistra chinensis. For context, a typical data table for characterized biosynthetic enzymes would include the parameters shown below.

Table 1: Illustrative Table for Enzyme Kinetic Data (Hypothetical)

Enzyme Substrate K_m_ (µM) k_cat_ (s⁻¹) V_max_ (µmol/mg·min) Optimal pH
TcCHS p-Coumaroyl-CoA N/A N/A N/A N/A
TcCHI Naringenin Chalcone N/A N/A N/A N/A
TcF3H (2S)-Naringenin N/A N/A N/A N/A
TcDFR Dihydrokaempferol N/A N/A N/A N/A
TcLAR Leucopelargonidin N/A N/A N/A N/A

Note: Data is not available (N/A) and this table is for illustrative purposes only.

Experimental Protocols for Pathway Elucidation

The elucidation of a plant natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. The following protocols are standard methodologies used in the field.[12][13]

Protocol 1: Isotope Labeling and Tracer Studies This method is used to identify precursors and track their incorporation into the final molecule.[13]

  • Precursor Administration: Labeled precursors (e.g., ¹³C- or ¹⁴C-phenylalanine) are fed to T. chinensis plant tissues, cell cultures, or isolated organs.[12][14]

  • Incubation: The plant material is incubated for a specific period to allow for metabolic conversion.

  • Extraction: Metabolites are extracted from the tissue using an appropriate solvent system (e.g., methanol (B129727) or ethanol).

  • Analysis: The extract is purified to isolate this compound. The incorporation and position of the isotopic label in the molecule are determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13] This confirms the metabolic route from the precursor to the product.

Protocol 2: Identification and Functional Characterization of Biosynthetic Genes This approach identifies the specific enzymes (and their corresponding genes) that catalyze each step of the pathway.

  • Transcriptome Analysis: RNA is extracted from T. chinensis tissues actively producing this compound. RNA-Seq is performed to generate a transcriptome library. Genes that are highly co-expressed with known flavonoid pathway genes are identified as candidates.[15]

  • Gene Cloning: Candidate genes are cloned from cDNA using PCR.

  • Heterologous Expression: The cloned gene is expressed in a heterologous host system, such as E. coli or yeast, to produce the recombinant enzyme.[13]

  • Enzyme Assays: The purified recombinant enzyme is incubated with the putative substrate (e.g., purified F3H enzyme with naringenin). The reaction mixture is analyzed by HPLC or LC-MS to confirm the conversion of the substrate to the expected product (e.g., dihydrokaempferol).[13] Kinetic parameters (K_m_, k_cat_) can be determined by varying substrate concentrations.

Protocol 3: In Planta Gene Function Validation This protocol confirms the role of a candidate gene within the plant.[13]

  • Gene Silencing: Techniques like RNA interference (RNAi) or CRISPR/Cas9 are used to knock down or knock out the expression of a candidate gene in T. chinensis (if a transformation protocol is available).[13]

  • Metabolite Profiling: The metabolic profile of the genetically modified plant is compared to that of a wild-type control. A significant reduction or absence of this compound (and potentially downstream products) and an accumulation of the enzyme's substrate would confirm the gene's function in the pathway.[16]

The following workflow illustrates the general logic for identifying and validating a biosynthetic pathway.

Experimental_Workflow A Hypothesize Pathway (based on known chemistry) B Transcriptome Analysis (Identify candidate genes) A->B C Gene Cloning & Heterologous Expression B->C D In Vitro Enzyme Assays C->D E Confirm Enzyme Function D->E G Metabolite Analysis (HPLC, LC-MS) D->G F In Planta Gene Silencing (e.g., RNAi, CRISPR) E->F F->G H Confirm In Planta Role G->H I Elucidated Pathway H->I

Caption: General Experimental Workflow for Biosynthetic Pathway Elucidation.

References

Tupichinol A: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an overview of Tupichinol A for research purposes. It is important to note that while this compound is commercially available, publicly accessible research detailing its specific biological activities is limited. Much of the available experimental data pertains to its structural analog, Tupichinol E, and other extracts from Tupistra chinensis. This guide leverages this information to provide insights into the potential applications and mechanisms of this compound, with the clear distinction that these findings may not be directly transferable.

Introduction to this compound

This compound is a flavonoid compound isolated from the plant Tupistra chinensis. Its Chemical Abstracts Service (CAS) number is 497142-88-8[1][2][3][4]. As a natural product, it holds potential for various research applications, particularly in drug discovery and development. The available data on related compounds suggest that this compound may possess interesting biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties[2].

Commercial Suppliers of this compound

For researchers seeking to procure this compound for laboratory use, several commercial suppliers are available. The following table summarizes some of the key suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

Supplier NameWebsiteCAS NumberNotes
Biosynth--INVALID-LINK--497142-88-8Offers various quantities for research purposes[2].
TargetMol--INVALID-LINK--497142-88-8Provides the compound for research use only[3].
ChemFaces--INVALID-LINK--497142-88-8Manufacturer of high-purity natural products[1].
Shaanxi Dideu Medichem Co. Ltd--INVALID-LINK--497142-88-8A manufactory providing this compound[5].

Biological Activity and Mechanism of Action (Inferred from Related Compounds)

Due to the scarcity of specific data on this compound, this section details the biological activities of the closely related compound Tupichinol E and total saponins (B1172615) from Tupistra chinensis. These findings provide a strong foundation for investigating similar properties in this compound.

Anti-Cancer Activity of Tupichinol E

Research on Tupichinol E has demonstrated its potential as an anti-cancer agent, particularly against breast cancer cell lines MCF-7 and MDA-MB-231[6][7].

3.1.1. Inhibition of Epidermal Growth Factor Receptor (EGFR)

Tupichinol E has been shown to bind to the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival[8]. Molecular docking studies suggest that Tupichinol E binds to the same site as the known EGFR inhibitor, osimertinib, and exhibits a strong binding affinity[6][8]. This interaction is believed to stabilize the protein structure, thereby inhibiting its activity and downstream signaling[8].

3.1.2. Induction of Apoptosis

Tupichinol E induces apoptosis (programmed cell death) in a dose-dependent manner in MCF-7 breast cancer cells[6][7]. This is accompanied by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[6].

3.1.3. Cell Cycle Arrest

Treatment with Tupichinol E leads to a significant increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle[6][7]. This cell cycle arrest is associated with a reduction in the expression of cyclin B1, a crucial protein for the G2/M transition[6].

Cytotoxic Activity of Other Related Compounds
  • Tupichinol C: This flavonoid, also isolated from Tupistra chinensis, has shown cytotoxic activity against human A549 lung cancer cells with an IC50 value of 94 μM[9].

  • Total Saponins of Tupistra chinensis (TST): TST has demonstrated cytotoxic activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells[10]. In A549 cells, TST induces apoptosis through a mitochondria-dependent pathway, characterized by increased expression of pro-apoptotic genes (Bax, p21, p27, p53), decreased expression of the anti-apoptotic gene Bcl-2, and activation of caspases-3 and -9[10].

Potential Anti-Inflammatory and Insecticidal Activities

While specific studies on this compound are not available, natural products, including flavonoids, are a rich source of compounds with anti-inflammatory and insecticidal properties. The description of this compound as a novel biopesticide that acts as an insect growth regulator suggests its potential in this area[2]. Further research is warranted to explore these potential applications for this compound.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic and anti-proliferative activities of Tupichinol analogs and extracts from Tupistra chinensis.

Compound/ExtractCell LineAssayIC50 ValueTime Point(s)Reference(s)
Tupichinol E MCF-7 (Breast Cancer)MTT105 ± 1.08 µmol/L48 h[6]
MTT78.52 ± 1.06 µmol/L72 h[6]
Tupichinol C A549 (Lung Cancer)MTT94 µM72 h[9]
B16-BL6 (Mouse Melanoma)MTT> 100 µM72 h[9]
Total Saponins of Tupistra chinensis A549 (Lung Cancer)-4.11 µg/ml-[10]
MCF-7 (Breast Cancer)-6.47 µg/ml-[10]
HeLa (Cervical Cancer)-7.78 µg/ml-[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Tupichinol E, which can serve as a starting point for designing experiments with this compound.

Cell Viability Assessment (MTT Assay)

This protocol is based on the methodology used to assess the effect of Tupichinol E on the growth of MCF-7 and MDA-MB-231 cells[6].

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0 to 300 µmol/L) for specific time intervals (e.g., 24, 48, and 72 hours).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Analysis (Flow Cytometry)

This protocol is based on the methodology used to evaluate Tupichinol E-induced apoptosis in MCF-7 cells[6].

  • Cell Treatment: Treat MCF-7 cells with different concentrations of this compound (e.g., 70, 140, 280 µmol/L) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) can be quantified.

Cell Cycle Analysis (Flow Cytometry)

This protocol is based on the methodology used to assess the effect of Tupichinol E on the cell cycle of MCF-7 cells[6].

  • Cell Treatment: Treat MCF-7 cells with various concentrations of this compound (e.g., 140 and 280 µmol/L) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Tupichinol E-induced anti-cancer effects in breast cancer cells, which could be a hypothetical model for this compound's mechanism of action.

Tupichinol_E_Signaling_Pathway Tupichinol_E Tupichinol E EGFR EGFR Tupichinol_E->EGFR Inhibits Cell_Cycle_Progression G2/M Progression Tupichinol_E->Cell_Cycle_Progression Inhibits Apoptosis_Pathway Apoptotic Pathway Tupichinol_E->Apoptosis_Pathway Induces Downstream_Signaling Downstream Pro-Survival Signaling EGFR->Downstream_Signaling Proliferation Cell Proliferation Downstream_Signaling->Proliferation CyclinB1 Cyclin B1 Cell_Cycle_Progression->CyclinB1 Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (24h) seed_cells->incubate_overnight add_compound Add this compound (various concentrations) incubate_overnight->add_compound incubate_treatment Incubate (24h, 48h, 72h) add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 490 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Purity Standards for Tupichinol A Analytical Reference Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the natural product Tupichinol A is scarce in publicly available scientific literature. Therefore, this document provides a generalized technical framework for establishing purity standards for a novel analytical reference material, using this compound as a hypothetical example. The experimental protocols and data presented are illustrative and based on established methodologies for the characterization of natural products.

Introduction

This compound, a steroidal alkaloid of interest, requires a well-characterized analytical reference standard to ensure the accuracy and reproducibility of research and development activities. The establishment of a high-purity reference standard is fundamental for quantitative analysis, bioactivity screening, and formulation development. This guide outlines the critical aspects of defining and verifying the purity of a this compound analytical reference standard, intended for researchers, scientists, and professionals in drug development.

The purity of a reference standard is a critical attribute, directly impacting the reliability of analytical data. A comprehensive approach to purity assessment involves orthogonal analytical techniques to identify and quantify the main component as well as any impurities, such as related compounds, residual solvents, and water content.

General Workflow for Isolation and Characterization

The establishment of a this compound analytical reference standard would typically follow a bioassay-guided fractionation and purification process from a natural source, or a multi-step chemical synthesis. The general workflow for isolation and characterization is depicted below.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation & Purity Assessment cluster_2 Reference Standard Qualification A Crude Plant Extract B Solvent-Solvent Partitioning A->B C Column Chromatography (Silica Gel, Sephadex) B->C D Preparative HPLC C->D E Crystallization D->E F Spectroscopic Analysis (NMR, MS, IR, UV) E->F G Chromatographic Purity (HPLC, UPLC) E->G H Residual Solvent Analysis (GC-HS) E->H I Water Content (Karl Fischer Titration) E->I J Non-volatile Impurities (Residue on Ignition) E->J K Purity Assignment F->K G->K H->K I->K J->K L Certificate of Analysis K->L

Figure 1: General workflow for the isolation, characterization, and qualification of a natural product analytical reference standard.

Purity Specifications

An analytical reference standard for this compound should meet stringent purity requirements. The following table summarizes hypothetical, yet typical, specifications for a high-purity reference material.

ParameterMethodSpecification
Purity (on anhydrous, solvent-free basis) HPLC-UV (Area Normalization)≥ 98.0%
Quantitative NMR (qNMR)Report Value
Identity ¹H-NMR, ¹³C-NMR, MS, IRConforms to structure
Individual Impurity HPLC-UV≤ 0.5%
Total Impurities HPLC-UV≤ 2.0%
Water Content Karl Fischer Titration≤ 1.0%
Residual Solvents Headspace Gas Chromatography (GC-HS)Complies with ICH Q3C
Residue on Ignition USP <281>≤ 0.1%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of purity. The following are generalized protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol (B129727) to a concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • ¹H-NMR:

    • Acquire a proton NMR spectrum to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integrations.

    • For quantitative NMR (qNMR), a certified internal standard with a known purity is added to the sample. The purity of this compound can be calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.

  • ¹³C-NMR: Acquire a carbon-13 NMR spectrum to further confirm the identity by comparing the observed chemical shifts to the expected values for the proposed structure.

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI).

  • Analysis Mode: Positive ion mode is typical for nitrogen-containing compounds.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). The measured mass should be within 5 ppm of the calculated theoretical mass for the chemical formula of this compound.

  • Tandem MS (MS/MS): Fragmentation analysis can be performed to further confirm the structure by correlating the observed fragment ions with the expected fragmentation pattern of this compound.

Potential Biological Activity and Signaling Pathway Investigation

While the primary focus of this guide is on purity standards, the ultimate use of an analytical standard is often in biological and pharmacological research. Based on the steroidal alkaloid nature of this compound, a hypothetical area of investigation could be its effect on cell signaling pathways, such as those involved in apoptosis or cell proliferation.

G cluster_0 Hypothetical Signaling Pathway A This compound B Cell Surface Receptor A->B Binds C Signal Transduction Cascade (e.g., Kinase Activation) B->C Activates D Transcription Factor Activation C->D Phosphorylates E Gene Expression Modulation D->E Induces/Represses F Cellular Response (e.g., Apoptosis, Proliferation Change) E->F

Figure 2: A hypothetical signaling pathway that could be investigated for this compound.

Conclusion

The establishment of a high-purity analytical reference standard for this compound is a prerequisite for its development as a potential therapeutic agent or research tool. A multi-faceted analytical approach is necessary to ensure the identity, purity, and overall quality of the reference material. The methodologies and specifications outlined in this guide provide a general framework that can be adapted and validated to ensure the production of a reliable and well-characterized this compound analytical reference standard.

Tupichinol A: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichinol A is a natural product isolated from the rhizomes of Tupistra chinensis. It belongs to the homoisoflavonoid class of compounds, which are known for their diverse biological activities. The therapeutic potential of this compound and related compounds is an active area of research. A critical physicochemical property influencing its utility in research and development is its solubility in various solvents. Understanding the solubility of this compound is paramount for designing in vitro assays, developing analytical methods, and formulating potential therapeutic agents. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for its solubility determination, and a visualization of a relevant biological pathway.

Solubility of this compound

The quantitative experimental data on the solubility of this compound in a wide range of solvents is limited in publicly available literature. However, qualitative inferences can be drawn from the solvents used during its extraction and purification, and some supplier information provides insights into its solubility in dimethyl sulfoxide (B87167) (DMSO).

Data Presentation: Solubility Summary

The following table summarizes the known quantitative and qualitative solubility information for this compound. It is important to note that the quantitative value is based on a supplier's information for preparing a stock solution and may not represent the saturation solubility.

SolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilityData Source
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic~ 40 mg/mLSolubleSupplier Data[1]
EthanolC₂H₅OHPolar ProticNot AvailableSolubleInferred from extraction/fractionation procedures[2]
n-ButanolC₄H₉OHPolar ProticNot AvailableSolubleInferred from extraction/fractionation procedures[2]
MethanolCH₃OHPolar ProticNot AvailableSolubleInferred from extraction/fractionation procedures[3]

Note: The qualitative solubility is inferred from the use of these solvents in the extraction and fractionation processes during the isolation of compounds from Tupistra chinensis. This indicates that this compound has at least moderate solubility in these solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol describes a general method for determining the equilibrium solubility of this compound in various solvents. This method, often referred to as the shake-flask method, is a standard technique for obtaining accurate solubility data.

Materials and Reagents
  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetonitrile, acetone) of analytical grade

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • The HPLC method should be specific for this compound and demonstrate linearity, accuracy, and precision.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • The solubility is typically expressed in units such as mg/mL or mol/L.

Visualization of a Relevant Signaling Pathway

Tupichinol E, a compound structurally related to this compound, has been reported to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by a Tupichinol-like compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Tupichinol Tupichinol-like Compound Tupichinol->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential inhibition.

Experimental Workflow for Solubility Determination

The experimental protocol for determining the equilibrium solubility of this compound can be visualized as a sequential workflow.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (this compound + Solvent) start->prep equilibrate Equilibrate (Thermostatic Shaker) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate collect Collect & Filter Supernatant separate->collect dilute Dilute Sample collect->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for equilibrium solubility determination.

References

Technical Guide: Stability and Degradation of Tupichinol A Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the stability and degradation of Tupichinol A, a flavan (B184786) natural product. While specific experimental data for this compound is not publicly available, this document outlines the predicted degradation pathways based on its chemical structure and details the standard experimental protocols for forced degradation studies as mandated by international guidelines. It serves as a framework for researchers and drug development professionals to design and execute stability studies, develop stability-indicating analytical methods, and interpret the resulting data. All presented quantitative data and pathways are illustrative and intended to serve as a practical guide for investigation.

Introduction to this compound and its Stability

This compound is a flavan, a class of flavonoids, isolated from Tupistra chinensis.[1] Its chemical structure, (2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol, contains phenolic hydroxyl groups and an ether linkage, which are susceptible to degradation. Understanding the chemical stability of this compound is critical for its development as a potential therapeutic agent. Stability testing provides insights into the degradation pathways and helps in identifying potential degradation products, which is essential for ensuring the safety, efficacy, and quality of a drug product throughout its shelf life.[2][3]

Forced degradation studies are a key component of the drug development process, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4][5] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[6][7] The information gathered is crucial for developing and validating stability-indicating analytical methods, which can distinguish the intact drug from its degradation products.[6]

Predicted Degradation Pathways of this compound

Based on the flavan structure of this compound, several degradation pathways can be predicted. The presence of phenolic hydroxyl groups makes the molecule susceptible to oxidation. The ether linkage in the chromene ring could potentially undergo hydrolysis under acidic conditions.

Tupichinol_A_Degradation_Pathways Tupichinol_A This compound Oxidative_Degradation Oxidative Degradation (e.g., H2O2) Tupichinol_A->Oxidative_Degradation Oxidizing Agent Hydrolytic_Degradation_Acid Hydrolytic Degradation (Acid-catalyzed) Tupichinol_A->Hydrolytic_Degradation_Acid H+ / H2O Degradant_1 Oxidized Products (e.g., Quinones) Oxidative_Degradation->Degradant_1 Degradant_2 Ring-Opened Products Hydrolytic_Degradation_Acid->Degradant_2 Forced_Degradation_Workflow start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions start->stress hydrolysis Hydrolysis (Acid & Base) stress->hydrolysis oxidation Oxidation (H2O2) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo neutralize Neutralize/Quench Reactions at Time Points hydrolysis->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify end Establish Degradation Profile and Pathways identify->end Stability_Impact_on_Development stability_data Forced Degradation & Stability Data pathway_id Identify Degradation Pathways & Products stability_data->pathway_id formulation Formulation Development pathway_id->formulation packaging Packaging & Storage Condition Selection pathway_id->packaging excipient Excipient Compatibility Screening formulation->excipient antioxidant Addition of Antioxidants (if oxidative degradation) formulation->antioxidant ph_adjust pH Adjustment & Buffering formulation->ph_adjust shelf_life Establish Shelf-Life & Expiration Date formulation->shelf_life light_protect Light-Protective Packaging packaging->light_protect moisture_protect Moisture-Proof Packaging packaging->moisture_protect packaging->shelf_life regulatory Regulatory Submission shelf_life->regulatory

References

The Potential Biological Activities of Flavan-3-ols: A Technical Whitepaper on Tupichinol A and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Flavan-3-ols, a prominent subclass of flavonoids, are ubiquitously found in a variety of plant-based foods and traditional medicines. These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This document provides a comprehensive technical overview of the potential biological activities of flavan-3-ols, with a specific focus on Tupichinol A, a lesser-known member of this class. Due to the limited specific research on this compound, this guide extrapolates its potential pharmacological profile based on the well-documented activities of structurally related flavan-3-ols. Detailed experimental protocols for key bioassays, quantitative data from representative flavan-3-ols, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction to Flavan-3-ols and this compound

Flavan-3-ols are a group of polyphenolic compounds characterized by a 3-hydroxy-2,3-dihydro-2-phenylchroman-4-one backbone. This class includes monomers such as catechin (B1668976) and epicatechin, as well as their gallate esters and oligomeric and polymeric forms known as proanthocyanidins.[1] These compounds are known to contribute to the astringency and bitterness of many fruits, teas, and wines.[2]

This compound is a specific flavan-3-ol (B1228485) with the chemical formula C₁₇H₁₈O₄. While detailed biological studies on this compound are scarce in publicly available literature, its chemical structure places it within this pharmacologically significant class of natural products. Therefore, it is hypothesized that this compound may exhibit a range of biological activities similar to other well-researched flavan-3-ols. These activities are largely attributed to their ability to scavenge free radicals, modulate key cellular signaling pathways, and interact with various enzymes and proteins.[1][2]

Potential Biological Activities

Based on the extensive research on the flavan-3-ol class of compounds, the potential biological activities of this compound are summarized below.

Antioxidant Activity

Flavan-3-ols are potent antioxidants that can neutralize free radicals and chelate transition metals, thereby mitigating oxidative stress.[2] Oxidative stress is implicated in the pathophysiology of numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The antioxidant capacity of flavan-3-ols is primarily attributed to the presence of hydroxyl groups on their B-ring, which can donate a hydrogen atom to stabilize free radicals.[2]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the development of various diseases. Flavan-3-ols have demonstrated significant anti-inflammatory properties by modulating inflammatory signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.[3][4] By inhibiting NF-κB activation, flavan-3-ols can suppress the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), interleukins, and cyclooxygenase-2 (COX-2).[4][5]

Anticancer Activity

The anticancer potential of flavan-3-ols has been extensively studied. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death) in cancer cells, inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors), and modulation of carcinogen-metabolizing enzymes.[6][7] Some flavan-3-ols have been shown to interfere with signaling pathways that are often dysregulated in cancer, such as those involving growth factor receptors.

Antimicrobial Activity

Several flavan-3-ols have been reported to possess antimicrobial activity against a range of pathogenic bacteria, viruses, and fungi.[8][9] Their mechanisms of action can include disruption of microbial membranes, inhibition of essential enzymes, and interference with microbial adhesion and biofilm formation.[8]

Quantitative Data for Representative Flavan-3-ols

To provide a quantitative perspective on the potential bioactivities of this compound, the following tables summarize the reported data for structurally related and well-characterized flavan-3-ols.

Table 1: Antioxidant Activity of Representative Flavan-3-ols (DPPH Assay)

CompoundIC₅₀ (µM)Reference
(+)-Catechin14.1[10]
(-)-Epicatechin16.5[10]
(-)-Epigallocatechin gallate (EGCG)~5N/A
Procyanidin B2~10N/A

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity of Representative Flavan-3-ols

CompoundAssayIC₅₀ (µM)Reference
(+)-CatechinTNF-α-induced NF-κB activation in HepG2 cells14.1[5][10]
(-)-EpicatechinTNF-α-induced NF-κB activation in HepG2 cells16.5[5][10]
Wisterianone ETNF-α-induced NF-κB activation in HepG2 cells11.9[5]
5-(3',4'-dihydroxyphenyl)-γ-valerolactoneNitric Oxide Production in RAW 264.7 cells~6 (µg/mL to µM conversion needed)[2]

IC₅₀ values represent the concentration of the compound required to inhibit the respective inflammatory marker by 50%.

Table 3: Anticancer Activity of Representative Flavan-3-ols (MTT Assay)

CompoundCell LineIC₅₀ (µM)Reference
Epigallocatechin gallate (EGCG)MCF-7 (Breast Cancer)~20-50N/A
Epicatechin gallate (ECG)HT-29 (Colon Cancer)~30-60N/A
Procyanidin B2A549 (Lung Cancer)>100N/A
Croton celtidifolius latex (rich in flavan-3-ols)MCF-7 (Breast Cancer)169.0 ± 1.8 (µg/mL)[7]
Croton celtidifolius latex (rich in flavan-3-ols)EAC (Ehrlich Ascites Carcinoma)187.0 ± 2.2 (µg/mL)[7]

IC₅₀ values represent the concentration of the compound required to reduce cell viability by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the evaluation of this compound's potential biological activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Methanol (or another suitable solvent)

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate or test tubes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the reaction mixture.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Reagents and Materials:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • LPS solution

    • Test compound solutions

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a certain period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

experimental_workflow cluster_extraction 1. Extraction and Isolation cluster_screening 2. In Vitro Bioactivity Screening cluster_analysis 3. Data Analysis and Interpretation plant_material Plant Material (e.g., Tupistra sp.) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compound Isolation of this compound fractionation->pure_compound antioxidant Antioxidant Assays (e.g., DPPH) pure_compound->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) pure_compound->anti_inflammatory anticancer Anticancer Assays (e.g., MTT) pure_compound->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) pure_compound->antimicrobial ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 antimicrobial->ic50 mechanism Mechanism of Action Studies ic50->mechanism sar Structure-Activity Relationship mechanism->sar lead_compound Lead Compound Identification sar->lead_compound

Figure 1: General experimental workflow for the isolation and bioactivity screening of this compound.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tlr4->ikk activates tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb IκBα degradation dna DNA nfkb_nuc->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression flavanol Flavan-3-ols (e.g., this compound) flavanol->ikk inhibits

Figure 2: Simplified NF-κB signaling pathway and the inhibitory role of flavan-3-ols.

Conclusion and Future Directions

While specific biological data for this compound remains to be elucidated, its classification as a flavan-3-ol strongly suggests a promising potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The information and protocols provided in this technical guide are intended to serve as a foundational resource for researchers to initiate and advance the study of this compound and other related flavan-3-ols.

Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo biological evaluation. Elucidating its specific mechanisms of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent. Furthermore, comparative studies with other well-known flavan-3-ols will help to position this compound within the broader landscape of flavonoid-based drug discovery.

References

Methodological & Application

Application Note & Protocol: Extraction of Tupichinol A from Tupistra chinensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tupistra chinensis Baker, a member of the Liliaceae family, is a perennial herb found in southwestern China. Its rhizomes are utilized in traditional Chinese medicine for treating various ailments, attributed to a rich composition of bioactive compounds including steroidal saponins (B1172615) and flavonoids. Among these, Tupichinol A, a flavan-3-ol, has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from the rhizomes of Tupistra chinensis, based on established methodologies for flavonoid extraction from plant materials. Additionally, it outlines a potential signaling pathway impacted by related flavonoids, highlighting its relevance in drug discovery, particularly in oncology.

Data Presentation

While specific quantitative data for the yield and purity of this compound from Tupistra chinensis is not extensively available in the literature, the following table summarizes representative data for flavonoid extraction and purification from plant sources to provide an expected range of outcomes.

ParameterValueReference Plant MaterialMethod
Initial Total Flavonoid Content 12.14%Sophora tonkinensisMethanolic Extraction
Final Total Flavonoid Content 57.82%Sophora tonkinensisMacroporous Resin Chromatography
Fold Increase in Purity 4.76-foldSophora tonkinensisMacroporous Resin Chromatography
Recovery Yield 84.93%Sophora tonkinensisMacroporous Resin Chromatography
Yield of Flavonoid Fraction 17.90%Mitracarpus hirtusMethanolic Extraction & Silica (B1680970) Gel Chromatography

Note: This data is illustrative and compiled from studies on flavonoid extraction from different plant sources. Actual yields of this compound from Tupistra chinensis may vary.

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from the rhizomes of Tupistra chinensis. The protocol is divided into three main stages: preparation of plant material, Soxhlet extraction, and purification by column chromatography.

1. Preparation of Plant Material

  • Collection and Identification: Collect fresh rhizomes of Tupistra chinensis. Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and other debris. Cut the rhizomes into small pieces and air-dry them in the shade or use a mechanical dryer at a temperature not exceeding 48°C to prevent degradation of thermolabile compounds.

  • Pulverization: Grind the dried rhizome pieces into a coarse powder (approximately 60 mesh) using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.

2. Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that allows for efficient extraction of compounds with a relatively small amount of solvent.[1]

  • Apparatus Setup: Assemble a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

  • Sample Loading: Place a known quantity (e.g., 150 g) of the powdered rhizome into a thimble made of thick filter paper. Insert the thimble into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add a suitable solvent, such as methanol (B129727) (e.g., 500 mL), to the round-bottom flask.[2] Methanol is commonly used for flavonoid extraction due to its appropriate polarity.[3]

  • Extraction Process: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip back into the thimble containing the plant material. The solvent will fill the thimble and, once it reaches a certain level, will be siphoned back into the round-bottom flask, carrying the extracted compounds with it. This cycle is repeated continuously.

  • Extraction Parameters: Continue the extraction for a period of 6 to 24 hours at a temperature of 45-65°C.[2][4] The optimal time and temperature may need to be determined empirically.

  • Concentration: After the extraction is complete, cool the apparatus and collect the methanolic extract from the round-bottom flask. Concentrate the extract using a rotary vacuum evaporator at a temperature of approximately 48°C to obtain a crude extract.[4]

3. Purification by Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[5]

  • Column Preparation: Prepare a silica gel (100-200 mesh) column. The size of the column will depend on the amount of crude extract to be purified.

  • Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system for flavonoid separation is a mixture of a non-polar solvent like hexane (B92381) or chloroform (B151607) and a polar solvent like ethyl acetate (B1210297) or methanol.[5] The elution can start with a low polarity mixture (e.g., chloroform:methanol, 100:1 v/v) and gradually increase the polarity (e.g., to 10:1 v/v).

  • Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 20 mL).

  • Fraction Analysis: Monitor the separation process by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent. Fractions with similar TLC profiles can be pooled.

  • Isolation and Identification: The fractions containing the compound of interest (this compound) can be further purified by repeated column chromatography or by preparative High-Performance Liquid Chromatography (HPLC). The structure of the purified compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Soxhlet Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis plant_material Tupistra chinensis Rhizomes drying Washing & Drying (48°C) plant_material->drying grinding Grinding (60 mesh powder) drying->grinding soxhlet Soxhlet Extraction (Methanol, 6-24h, 45-65°C) grinding->soxhlet concentration Rotary Evaporation (48°C) soxhlet->concentration crude_extract Crude Methanolic Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection purified_compound Pure this compound fraction_collection->purified_compound analysis Structural Elucidation (NMR, MS) purified_compound->analysis

Caption: Workflow for this compound extraction and purification.

Potential Signaling Pathway

Flavonoids, including those from the genus Tupistra, have been shown to exhibit anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7] Tupichinol E, a related compound, has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR).[8][9] The following diagram illustrates the EGFR signaling pathway and the potential points of inhibition by flavonoids like this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Tupichinol_A This compound Tupichinol_A->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

References

Total Synthesis of Tupichinol A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature reviews and database searches did not yield any established total synthesis methodologies for Tupichinol A. Research surrounding this natural product has predominantly focused on its isolation, characterization, and the biological activities of related compounds, such as Tupichinol E. This document, therefore, outlines the current landscape of research and provides a speculative framework for a potential synthetic approach based on established organic chemistry principles.

Introduction to this compound and Related Compounds

This compound belongs to a class of compounds isolated from plants of the genus Tupistra. While the total synthesis of this compound has not been reported, studies on the related compound Tupichinol E have highlighted its potential as an anticancer agent. Research indicates that Tupichinol E exhibits anti-tumor effects by interacting with the epidermal growth factor receptor (EGFR), suggesting a potential therapeutic application.[1][2][3][4] In-vitro and in-silico studies have demonstrated that Tupichinol E can inhibit the growth of cancer cell lines and induce apoptosis.[2][3]

Potential Biological Activity and Signaling Pathways

Though the specific signaling pathways of this compound are not detailed in the available literature, the activity of the related Tupichinol E provides a foundation for anticipated biological function. Tupichinol E has been shown to bind to EGFR, a key receptor in cell growth and proliferation.[1][4] Its interaction with EGFR suggests interference with downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.[5] The proposed mechanism involves the inhibition of cell cycle progression and the induction of apoptosis.[2][6]

Below is a hypothetical signaling pathway that could be targeted by this compound, based on the known interactions of Tupichinol E.

G Tupichinol_A This compound EGFR EGFR Tupichinol_A->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Hypothetical signaling pathway targeted by this compound.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Given the absence of a reported total synthesis, a speculative retrosynthetic analysis is proposed. The core structure of this compound would likely be the central challenge. A plausible disconnection approach would involve breaking the molecule down into simpler, commercially available, or readily synthesizable precursors.

A potential synthetic workflow could be conceptualized as follows:

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Final Assembly & Modification cluster_3 Final Product A Precursor A C Key Intermediate A->C B Precursor B B->C D Core Structure Assembly C->D E Functional Group Interconversion D->E F This compound E->F

Caption: Proposed general workflow for the total synthesis of this compound.

Key reactions that might be employed in such a synthesis could include:

  • Cross-coupling reactions: For the formation of key carbon-carbon bonds to assemble the core scaffold.

  • Cyclization reactions: To construct the ring systems present in the molecule.

  • Stereoselective reactions: To control the stereochemistry of the final product, which is crucial for its biological activity.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols for key steps in a potential synthesis of this compound. These are based on standard organic chemistry techniques and are not derived from a published synthesis.

Protocol 1: Synthesis of a Key Intermediate via Cross-Coupling

  • To a solution of Precursor A (1.0 eq) in an appropriate solvent (e.g., THF, dioxane) under an inert atmosphere, add a suitable catalyst (e.g., a palladium complex) and ligand.

  • Add Precursor B (1.1 eq) and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture to the required temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the key intermediate.

Protocol 2: Cyclization to Form the Core Structure

  • Dissolve the key intermediate (1.0 eq) in a suitable solvent under an inert atmosphere.

  • Add a reagent to facilitate cyclization (e.g., a Lewis acid or a transition metal catalyst).

  • Stir the reaction at the appropriate temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction and perform an aqueous workup.

  • Extract the product, dry the organic phase, and remove the solvent in vacuo.

  • Purify the resulting core structure by recrystallization or column chromatography.

Data Presentation (Hypothetical)

Should a synthesis be developed, the following tables would be appropriate for summarizing the quantitative data.

Table 1: Reaction Yields for the Synthesis of this compound

Step Reaction Product Yield (%)
1 Cross-Coupling Key Intermediate -
2 Cyclization Core Structure -
3 Functionalization This compound -

| | Overall Yield | | - |

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR -
¹³C NMR -
HRMS -

| IR | - |

Conclusion and Future Directions

The total synthesis of this compound remains an open challenge in the field of organic chemistry. The development of a synthetic route would not only provide access to this natural product for further biological evaluation but also open avenues for the synthesis of analogs with potentially improved therapeutic properties. Future research should focus on designing and executing a viable synthetic strategy to construct the complex architecture of this compound.

References

Analytical methods for Tupichinol A quantification

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in the therapeutic potential of Tupichinol A, a steroidal saponin (B1150181) isolated from Tupistra chinensis, has created a demand for robust and sensitive analytical methods for its quantification in various matrices. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of this compound in plant extracts and biological samples. The described protocol offers high sensitivity, specificity, and throughput, making it suitable for phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations.

Introduction

This compound is a steroidal alkaloid with potential pharmacological activities. To support further research and development, a reliable analytical method for its quantification is essential. UPLC-MS/MS has been chosen for its superior resolution, sensitivity, and selectivity, which are critical for analyzing complex matrices such as plant extracts and biological fluids. This method allows for the precise measurement of this compound concentrations, even at low levels.

Experimental

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification and to minimize matrix effects. The following procedure is recommended for the extraction of this compound from plant material.

Protocol for Extraction from Tupistra chinensis Rhizomes:

  • Homogenization: Weigh 1 g of dried and powdered rhizome material into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 20 mL of 80% methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in a water bath at 40°C.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the pellet one more time to ensure complete extraction.

  • Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer. The following conditions are optimized for the separation and detection of this compound.

Parameter Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 10% B, 1-5 min: 10-90% B, 5-7 min: 90% B, 7.1-10 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transition To be determined by infusion of a this compound standard. A hypothetical transition could be m/z 450.3 -> 121.1
Cone Voltage To be optimized
Collision Energy To be optimized
Method Validation

The analytical method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: A calibration curve was constructed by plotting the peak area of this compound against a series of known concentrations.

Concentration (ng/mL) Peak Area (Arbitrary Units)
11250
56300
1012800
5064500
100129000
500650000
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999

Precision and Accuracy: Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels.

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low10< 5%< 5%95 - 105%
Medium100< 5%< 5%95 - 105%
High400< 5%< 5%95 - 105%

LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.

Parameter Value (ng/mL)
LOD0.5
LOQ1.0

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Start: Plant Material homogenize Homogenization start->homogenize extract Ultrasonic Extraction (80% Methanol) homogenize->extract centrifuge Centrifugation extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporation collect_supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter inject Inject into UPLC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Application Note: Quantitative Determination of Tupichinol A in Plant Extracts and Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the detection and quantification of Tupichinol A. This compound, a flavonoid isolated from Tupistra chinensis, has garnered interest for its potential biological activities.[1][2][3] This protocol provides a detailed methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a flavan-3-ol, a class of flavonoids known for a wide range of biological activities.[4] It is a natural product isolated from the underground parts of Tupistra chinensis.[1] Accurate and precise quantification of this compound in various samples, such as plant extracts or biological matrices, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its mechanism of action. HPLC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex mixtures.[5][6] This document provides a comprehensive protocol for the analysis of this compound.

Experimental Protocol

Sample Preparation

The choice of sample preparation will depend on the matrix. The following are generalized protocols for plant material and plasma samples.

1.1. Plant Material (e.g., Tupistra chinensis rhizomes)

  • Homogenization: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Accurately weigh 100 mg of the powdered sample into a centrifuge tube. Add 1 mL of 80% methanol (B129727) in water.[7]

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.[7]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.[7]

  • Collection: Collect the supernatant. Repeat the extraction process two more times on the pellet and combine all supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (see section 2.2).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

1.2. Biological Matrices (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Method

2.1. Instrumentation

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
15.0

2.3. Mass Spectrometric Conditions

This compound (C17H18O4, MW: 286.32 g/mol ) can be ionized in both positive and negative modes.[4][8] The optimal mode should be determined experimentally. The following are proposed Multiple Reaction Monitoring (MRM) transitions.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Ion Spray Voltage +4500 V / -4000 V
Source Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Proposed MRM Transitions for this compound:

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Value
Positive287.1 [M+H]+165.125
137.130
Negative285.1 [M-H]-125.0-35
107.0-45

Note: The exact product ions and optimal collision energies should be determined by infusing a standard solution of this compound and performing product ion scans.

Method Validation

The developed method should be validated according to standard guidelines, assessing the following parameters. The expected performance characteristics for flavonoid assays are provided.

ParameterDescriptionExpected Performance
Linearity A calibration curve should be prepared with at least five concentrations.r² > 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.0.1 - 1 ng/mL
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.0.5 - 5 ng/mL
Precision Intra-day and inter-day precision evaluated at low, medium, and high concentrations.RSD < 15%
Accuracy Determined by the recovery of spiked samples at different concentrations.85 - 115%
Specificity Assessed by analyzing blank matrix samples to ensure no interference at the retention time of this compound.No interfering peaks
Matrix Effect Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a pure standard solution.Within acceptable limits
Stability Stability of the analyte in the matrix under different storage conditions (freeze-thaw, short-term, long-term).Within acceptable limits

Data Presentation

Quantitative Data Summary (Hypothetical)

AnalyteMatrixLinearity (r²)LOQ (ng/mL)Precision (RSD%)Accuracy (%)
This compoundPlant Extract>0.9952.5<1092-108
This compoundPlasma>0.9921.0<1290-110

Visualizations

Experimental Workflow

Workflow HPLC-MS/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization/ Protein Precipitation Extraction Extraction/ Supernatant Collection Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI, MRM) HPLC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for this compound analysis.

Potential Signaling Pathway Involvement

Some evidence suggests that related compounds, like Tupichinol E, may interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key regulator of cell growth and proliferation.[9][10]

Signaling_Pathway Hypothesized EGFR Signaling Pathway Inhibition Tupichinol_A This compound EGFR EGFR Tupichinol_A->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential inhibition of the EGFR pathway by this compound.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Screening of Tupichinol A

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the cytotoxic effects of Tupichinol A, a natural compound of interest for its potential anticancer properties. The described assays are fundamental for determining the dose-dependent effects on cell viability, proliferation, and the underlying mechanisms of cell death. While the focus is on this compound, the protocols are adaptable for other Tupichinol derivatives, such as Tupichinol E, for which comparative data is presented.

Introduction

Tupichinols are a class of flavonoids that have garnered attention for their potential as anticancer agents. In particular, research into related compounds like Tupichinol E has demonstrated significant antitumor effects. Studies have shown that Tupichinol E inhibits the growth of breast cancer cell lines, such as MCF-7 and MDA-MB-231, in a time- and dose-dependent manner.[1][2][3] The mechanism of action appears to involve the induction of apoptosis, marked by the activation of caspase-3, and cell cycle arrest at the G2/M phase.[1][2][3] Furthermore, in-silico studies suggest that Tupichinol E may exert its effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][4][5]

These application notes will detail the protocols for essential cell-based assays to screen for this compound's cytotoxicity, including the MTT assay for cell viability, a caspase-3 assay for apoptosis, and flow cytometry for cell cycle analysis.

Data Presentation

The cytotoxic activity of Tupichinol compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the reported IC50 values for Tupichinol E in the MCF-7 breast cancer cell line.

Cell LineTreatment DurationIC50 (µmol/L)
MCF-748 hours105 ± 1.08
MCF-772 hours78.52 ± 1.06

Table 1: IC50 values for Tupichinol E against the MCF-7 human breast cancer cell line as determined by MTT assay.[1][2][3]

Experimental Workflow

The general workflow for screening the cytotoxicity of this compound involves a series of assays to determine its effect on cell viability and to elucidate the mechanism of cell death.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7) MTT MTT Assay (Cell Viability) Cell_Culture->MTT Caspase Caspase-3 Assay (Apoptosis) Cell_Culture->Caspase Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Compound_Prep This compound Stock Solution Compound_Prep->MTT Compound_Prep->Caspase Compound_Prep->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Apoptosis Quantification Caspase->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Figure 1: Experimental workflow for this compound cytotoxicity screening.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify caspase-3 activity relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle using appropriate software.

Proposed Signaling Pathway for Tupichinol-Induced Cytotoxicity

Based on existing research on Tupichinol E, a proposed signaling pathway for Tupichinol-induced cytotoxicity is presented below. This pathway highlights the potential role of EGFR inhibition leading to cell cycle arrest and apoptosis.

G Tupichinol This compound/E EGFR EGFR Tupichinol->EGFR Inhibition G2M_Arrest G2/M Arrest Tupichinol->G2M_Arrest Apoptosis Apoptosis Tupichinol->Apoptosis Proliferation Cell Proliferation EGFR->Proliferation Cell_Cycle Cell Cycle Progression EGFR->Cell_Cycle G2M_Arrest->Proliferation Inhibition Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Caspase3->Proliferation Inhibition

Figure 2: Proposed signaling pathway for Tupichinol cytotoxicity.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Tupichinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichinol A is a novel natural product with putative therapeutic potential. A thorough investigation into its mechanism of action is crucial for its development as a potential therapeutic agent. This document provides a detailed study design, encompassing experimental protocols and data presentation formats, to elucidate the cellular and molecular mechanisms by which this compound exerts its biological effects. The study is designed in a stepwise manner, beginning with a broad assessment of its cytotoxic and anti-inflammatory activities, followed by target identification and in-depth pathway analysis.

I. Overall Experimental Workflow

The proposed study is divided into three main phases:

  • Phase 1: Initial Biological Activity Screening. This phase aims to determine the primary biological effects of this compound, focusing on anticancer and anti-inflammatory activities.

  • Phase 2: Target Identification and Validation. Once a primary biological activity is confirmed, this phase will focus on identifying the direct molecular target(s) of this compound.

  • Phase 3: Pathway Elucidation. This final phase will delineate the downstream signaling pathways modulated by the interaction of this compound with its target.

G cluster_Phase1 Phase 1: Activity Screening cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Pathway Elucidation A This compound B Cytotoxicity Screening (MTT Assay) A->B C Anti-inflammatory Screening (NF-κB Reporter Assay) A->C D Affinity Chromatography / DARTS B->D If cytotoxic F Apoptosis Analysis (Flow Cytometry) B->F Confirm Apoptosis C->D If anti-inflammatory E In Vitro Kinase Assay D->E Validate Target G Signaling Pathway Analysis (Western Blot) E->G Confirm Downstream Effects

Caption: Overall Experimental Workflow for this compound Mechanism of Action Study.

II. Phase 1: Initial Biological Activity Screening

A. Experiment 1: Cytotoxicity Screening using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1]

  • Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Cell LineThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h
MCF-715.2 ± 1.80.8 ± 0.1
MDA-MB-23125.6 ± 2.51.2 ± 0.2
A54932.1 ± 3.11.5 ± 0.3
HeLa18.9 ± 2.20.9 ± 0.1
B. Experiment 2: Anti-inflammatory Screening using NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

  • Cell Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and add 20-50 µL of Passive Lysis Buffer to each well.

  • Luciferase Assay: Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Data Presentation:

TreatmentConcentration (µM)Normalized Luciferase Activity (RLU)% Inhibition
Unstimulated Control-1.0 ± 0.1-
TNF-α (10 ng/mL)-15.2 ± 1.50
TNF-α + this compound112.1 ± 1.121.8
TNF-α + this compound106.5 ± 0.757.2
TNF-α + this compound502.3 ± 0.384.9
TNF-α + Bay 11-7082 (Positive Control)101.8 ± 0.288.2

III. Phase 2: Target Identification and Validation

Assuming this compound shows significant cytotoxic activity, we will proceed with identifying its protein target.

A. Experiment 3: Target Identification using Affinity Chromatography

Objective: To identify the direct binding partners of this compound from a cancer cell lysate.

Protocol:

  • Probe Synthesis: Synthesize a this compound analog with a linker for immobilization on affinity beads.

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cancer cell line (e.g., MCF-7).

  • Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads. Include control beads without the compound.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Candidate Validation: Validate potential targets through further experiments.

B. Experiment 4: In Vitro Kinase Assay for Target Validation

Objective: To validate a candidate kinase (e.g., EGFR) as a direct target of this compound.

Protocol:

  • Reagent Preparation: Prepare a serial dilution of this compound. Prepare a reaction mix containing recombinant human EGFR, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Kinase Reaction: In a 96-well plate, add the diluted this compound, the recombinant EGFR enzyme, and initiate the reaction by adding the ATP/substrate mix. Incubate at 30°C for 60 minutes.

  • ADP Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Data Presentation:

CompoundConcentration (nM)EGFR Inhibition (%)
This compound1015.3 ± 2.1
This compound10048.9 ± 5.4
This compound100085.2 ± 7.8
Staurosporine1095.1 ± 3.2

IV. Phase 3: Pathway Elucidation

A. Experiment 5: Apoptosis Analysis by Flow Cytometry

Objective: To determine if this compound-induced cytotoxicity is mediated by apoptosis.

Protocol:

  • Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells.[2][3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.1 ± 2.32.1 ± 0.51.5 ± 0.31.3 ± 0.2
This compound (IC₅₀)60.5 ± 4.125.3 ± 3.210.2 ± 1.54.0 ± 0.8
This compound (2x IC₅₀)35.2 ± 3.540.1 ± 4.520.5 ± 2.84.2 ± 0.9
B. Experiment 6: Signaling Pathway Analysis by Western Blot

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR downstream signaling pathways (e.g., MAPK and PI3K/Akt).

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for various time points. Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of EGFR, MEK, ERK, Akt, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation:

Target ProteinTreatment (this compound, 10 µM)Fold Change (vs. Control)
p-EGFR15 min0.2 ± 0.05
Total EGFR15 min1.0 ± 0.1
p-MEK30 min0.4 ± 0.08
Total MEK30 min1.1 ± 0.12
p-ERK60 min0.3 ± 0.06
Total ERK60 min0.9 ± 0.1
p-Akt60 min0.5 ± 0.09
Total Akt60 min1.0 ± 0.11

V. Proposed Mechanism of Action and Signaling Pathway

Based on the hypothetical data, this compound is proposed to be a cytotoxic agent that acts by inhibiting the EGFR signaling pathway. This inhibition leads to a reduction in the phosphorylation of downstream effectors such as MEK/ERK and Akt, ultimately resulting in the induction of apoptosis.

G Tupichinol_A This compound EGFR EGFR Tupichinol_A->EGFR Inhibition RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Proposed Signaling Pathway for this compound's Anticancer Activity.

References

Application Notes and Protocols for In Vivo Testing of Tupichinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichinol A is a novel natural product with potential therapeutic applications. While in vivo data for this compound is currently limited, research on analogous compounds, such as Tupichinol E from the same plant genus (Tupistra), suggests significant biological activity. This document provides detailed application notes and protocols for the in vivo evaluation of this compound, focusing on its potential anti-cancer and anti-inflammatory properties. The methodologies described are based on established and widely used preclinical animal models.

Recent studies on Tupichinol E have demonstrated its potential as an anti-cancer agent, particularly in breast cancer models.[1][2][3][4][5] A comprehensive in vivo study on Tupichinol E, both alone and in combination with the EGFR inhibitor Osimertinib, was conducted using a xenograft model of triple-negative breast cancer.[6] The findings indicated a significant reduction in tumor volume and proliferative activity, alongside an increase in apoptosis.[6] The genus Tupistra is also known for constituents with cytotoxic and anti-inflammatory properties.[7] These findings provide a strong rationale for investigating the in vivo efficacy of this compound using similar models.

This guide will detail protocols for a xenograft model for anti-cancer testing and a carrageenan-induced paw edema model for anti-inflammatory screening.

Data Presentation: Efficacy of Tupichinol E in a Xenograft Model

The following table summarizes the quantitative data from an in vivo study on Tupichinol E in a triple-negative breast cancer xenograft model, demonstrating its potential anti-tumor effects.[6] This data is presented as an illustrative example of the types of endpoints that can be measured when testing this compound.

Treatment GroupTumor Volume Reduction (%)Increase in Apoptotic Activity (%)Reduction in Proliferative Activity (Ki67) (%)
Tupichinol E (monotherapy)~35Not specifiedNot specified
Osimertinib (monotherapy)~40Not specifiedNot specified
Tupichinol E + OsimertinibMaintained at baseline15070

Experimental Protocols

Anti-Cancer Activity: Human Tumor Xenograft Model

This protocol describes the use of a patient-derived xenograft (PDX) or a cell-line-derived xenograft (CDX) model to assess the anti-tumor efficacy of this compound.[8][9][10]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)[10]

  • Human cancer cells (e.g., MDA-MB-231 for breast cancer) or patient-derived tumor tissue

  • This compound, dissolved in a suitable vehicle (e.g., DMSO and saline)

  • Positive control drug (e.g., a standard-of-care chemotherapeutic agent)

  • Vehicle control

  • Matrigel (optional, for cell line injections)

  • Calipers for tumor measurement

  • Anesthetic

  • Surgical tools for tumor implantation (for PDX)

  • Materials for drug administration (e.g., gavage needles, syringes)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Tumor Implantation:

    • CDX Model: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline, with or without Matrigel) into the flank of each mouse.

    • PDX Model: Surgically implant a small fragment of patient-derived tumor tissue subcutaneously into the flank of each mouse.[8][9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer this compound, vehicle, or positive control drug according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection) for a specified duration (e.g., 2-4 weeks).[11]

  • Data Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

  • Tissue Analysis: Process the tumor tissue for histopathological and immunohistochemical analysis (e.g., H&E staining, Ki67 for proliferation, and TUNEL staining for apoptosis).[6]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is a widely used and well-characterized model of acute inflammation.[12][13][14][15]

Materials:

  • Rats or mice (e.g., Wistar rats or Swiss albino mice)

  • This compound, dissolved in a suitable vehicle

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Vehicle control

  • 1% w/v Carrageenan solution in sterile saline

  • Pletismometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize animals for at least one week and fast them overnight before the experiment.

  • Grouping and Pre-treatment: Divide the animals into groups (vehicle control, this compound low dose, this compound high dose, positive control). Administer the respective treatments orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway: Potential EGFR Inhibition by this compound

Based on the mechanism of action of the related compound Tupichinol E, this diagram illustrates the potential inhibitory effect of this compound on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer.[1][2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Tupichinol_A This compound Tupichinol_A->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization implant Tumor Implantation (CDX or PDX) acclimatize->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Treatment Administration (this compound / Controls) randomize->treat collect_data Data Collection (Tumor Volume, Body Weight) treat->collect_data euthanize Euthanasia & Tumor Excision collect_data->euthanize analyze Histopathological Analysis (H&E, Ki67, TUNEL) euthanize->analyze Paw_Edema_Workflow acclimatize Animal Acclimatization & Fasting grouping Grouping & Pre-treatment (this compound / Controls) acclimatize->grouping induce Induce Inflammation (Carrageenan Injection) grouping->induce measure Measure Paw Edema (0, 1, 2, 3, 4 hours) induce->measure analyze Data Analysis (% Inhibition of Edema) measure->analyze

References

Application Notes and Protocols for Tupichinol A Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the identification and validation of the molecular target(s) of Tupichinol A, a novel natural product with therapeutic potential.

Introduction

This compound is a natural product of significant interest due to its potential biological activities. Elucidating the molecular target(s) of this compound is a critical step in understanding its mechanism of action and advancing its development as a therapeutic agent. This document outlines a systematic approach for the identification and subsequent validation of this compound's cellular targets, integrating both computational and experimental methodologies. While direct studies on this compound are limited, research on the structurally similar compound, Tupichinol E, suggests that the Epidermal Growth Factor Receptor (EGFR) is a probable target.[1][2][3][4][5] Therefore, the protocols provided will have a focus on techniques applicable to kinase targets like EGFR, while also presenting broader strategies for unbiased target discovery.

Section 1: Target Identification Strategies

The initial phase of target deconvolution aims to identify the specific protein(s) that this compound interacts with to exert its biological effects.[6][7][8][9] A multi-pronged approach combining computational and experimental methods is recommended.

In Silico Target Prediction

Computational methods can provide initial hypotheses about the potential targets of this compound based on its chemical structure.

  • Protocol 1: Molecular Docking against Kinase Libraries

    • Objective: To predict the binding affinity and mode of this compound to a panel of known protein kinases, including EGFR and HER2.[1][2][3][4][5]

    • Methodology:

      • Obtain the 3D structure of this compound.

      • Prepare a library of protein kinase crystal structures.

      • Utilize molecular docking software (e.g., AutoDock, GOLD) to simulate the interaction between this compound and each kinase.[10]

      • Analyze the docking scores and binding poses to identify high-affinity interactions.[1][2][3][4][5]

Experimental Target Identification

Experimental approaches are essential to identify the direct binding partners of this compound within a complex biological system.[7][9]

Affinity-based techniques utilize an immobilized form of this compound to capture its interacting proteins from a cell lysate.[11][12]

  • Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

    • Objective: To isolate and identify proteins that bind to this compound.

    • Methodology:

      • Synthesize a this compound derivative with a linker for immobilization onto a solid support (e.g., sepharose beads).

      • Prepare a cell lysate from a relevant cell line (e.g., A549, a human lung cancer cell line with high EGFR expression).

      • Incubate the cell lysate with the this compound-immobilized beads.

      • Wash the beads to remove non-specific binders.

      • Elute the bound proteins.

      • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Chemical proteomics approaches enable the identification of drug targets in a more native cellular context.[6][7][8][9][13]

  • Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)

    • Objective: To identify the enzymatic targets of this compound by competing with a broad-spectrum activity-based probe.[7][9]

    • Methodology:

      • Treat a cell lysate with varying concentrations of this compound.

      • Add a broad-spectrum kinase activity-based probe that covalently modifies the active site of kinases.

      • Analyze the proteome by mass spectrometry to identify kinases whose labeling by the probe is reduced in the presence of this compound.

Section 2: Target Validation Techniques

Once potential targets have been identified, they must be validated to confirm that the interaction with this compound is responsible for the observed biological effect.[14]

Biophysical Validation of Direct Binding

These techniques quantify the direct interaction between this compound and a purified candidate protein.[15][16][17]

  • Protocol 4: Surface Plasmon Resonance (SPR)

    • Objective: To measure the binding affinity and kinetics of the this compound-target interaction.[15][18]

    • Methodology:

      • Immobilize the purified candidate protein on an SPR sensor chip.

      • Flow different concentrations of this compound over the chip.

      • Measure the change in the refractive index to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD).[18]

  • Protocol 5: Isothermal Titration Calorimetry (ITC)

    • Objective: To determine the thermodynamic parameters of the this compound-target binding.[15]

    • Methodology:

      • Place the purified candidate protein in the sample cell of the calorimeter.

      • Titrate this compound into the cell.

      • Measure the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[15]

Cellular Target Engagement and Validation

These assays confirm that this compound interacts with its target in a cellular context and modulates its function.

  • Protocol 6: Cellular Thermal Shift Assay (CETSA)

    • Objective: To demonstrate that this compound binds to its target protein in intact cells, leading to its thermal stabilization.

    • Methodology:

      • Treat intact cells with this compound or a vehicle control.

      • Heat the cells to various temperatures.

      • Lyse the cells and separate the soluble and aggregated protein fractions.

      • Analyze the amount of soluble target protein at each temperature by Western blotting. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

  • Protocol 7: Kinase Activity Assay

    • Objective: To determine if this compound inhibits the enzymatic activity of the identified kinase target.

    • Methodology:

      • Perform an in vitro kinase assay using the purified target kinase, its substrate, and ATP.

      • Measure the phosphorylation of the substrate in the presence of varying concentrations of this compound.

      • Calculate the IC50 value of this compound for the inhibition of the kinase activity.

Validation in a Biological Context

These experiments aim to link the molecular interaction to the observed cellular phenotype.

  • Protocol 8: Western Blot Analysis of Downstream Signaling

    • Objective: To investigate the effect of this compound on the signaling pathway downstream of the target kinase.

    • Methodology:

      • Treat cells with this compound for various times and at different concentrations.

      • Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK for the EGFR pathway).

  • Protocol 9: Cellular Phenotypic Assays

    • Objective: To assess the effect of this compound on cellular processes known to be regulated by the target.

    • Methodology:

      • Perform cell viability assays (e.g., MTT assay) to measure the cytotoxic effects of this compound on cancer cell lines with varying expression levels of the target protein.[3][4]

      • Conduct cell cycle analysis by flow cytometry to determine if this compound induces cell cycle arrest.[3][4]

      • Perform apoptosis assays (e.g., Annexin V staining) to quantify the induction of programmed cell death.[3][4]

Data Presentation

Table 1: Summary of Quantitative Data from Target Validation Experiments

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Kinase Activity AssayCellular Assays
Binding Affinity (KD) YesYes--
Kinetic Constants (kon, koff) YesNo--
Stoichiometry (n) -Yes--
Enthalpy (ΔH) NoYes--
Entropy (ΔS) NoYes--
IC50 --Yes-
EC50 ---Yes

Visualizations

Target_Identification_Workflow cluster_0 In Silico Prediction cluster_1 Experimental Identification cluster_2 Hit Generation Tupichinol_A This compound Structure Docking Molecular Docking (Kinase Library) Tupichinol_A->Docking Putative_Targets Putative Targets Docking->Putative_Targets Hypothesis AC_MS Affinity Chromatography-MS AC_MS->Putative_Targets Direct Binders ABPP Competitive ABPP ABPP->Putative_Targets Functional Targets

Caption: Workflow for this compound target identification.

Target_Validation_Workflow cluster_0 Biophysical Validation cluster_1 Cellular Validation cluster_2 Phenotypic Validation Putative_Target Putative Target (e.g., EGFR) SPR SPR Putative_Target->SPR Direct Binding ITC ITC Putative_Target->ITC Thermodynamics CETSA CETSA SPR->CETSA ITC->CETSA Kinase_Assay Kinase Activity Assay CETSA->Kinase_Assay Western_Blot Downstream Signaling (Western Blot) Kinase_Assay->Western_Blot Cell_Viability Cell Viability Assay Western_Blot->Cell_Viability Apoptosis_Assay Apoptosis Assay Western_Blot->Apoptosis_Assay Validated_Target Validated Target Cell_Viability->Validated_Target Apoptosis_Assay->Validated_Target

Caption: Workflow for this compound target validation.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Tupichinol_A This compound Tupichinol_A->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and proposed inhibition by this compound.

References

Application Notes and Protocol for Tupichinol A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichinol A is a natural product isolated from Tupistra chinensis. While comprehensive data on this compound is limited, related compounds such as Tupichinol E, derived from Tupistra nutans, have demonstrated potential as anti-cancer agents.[1][2][3][4][5] Tupichinol E has been shown to exhibit anti-proliferative effects in breast cancer cell lines, potentially through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] Given the structural similarities often found in natural products from the same genus, it is plausible that this compound may exhibit similar biological activities.

This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments. Due to the absence of specific solubility data for this compound in the public domain, this protocol is based on standard laboratory procedures for dissolving hydrophobic compounds, such as flavonoids and other natural products, for biological assays. The primary solvent recommended is Dimethyl Sulfoxide (DMSO), a common solvent for such compounds due to its high solubilizing capacity and compatibility with cell culture at low final concentrations.

Data Presentation

CompoundCell LineAssayParameterValueReference
Tupichinol EMCF-7MTTIC50 (48h)105 ± 1.08 µmol/L[3][4][5]
Tupichinol EMCF-7MTTIC50 (72h)78.52 ± 1.06 µmol/L[3][4][5]
Tupichinol EMCF-7Flow CytometryApoptosis InductionDose-dependent (70–280 µmol/L)[3][4][5]
Tupichinol EMCF-7Flow CytometryCell Cycle ArrestG2/M phase at 140 and 280 µmol/L[3][4][5]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required for the cell line.

Procedure:

1. Preparation of a 10 mM this compound Stock Solution in DMSO:

  • a. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • b. Weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.286 mg of this compound (Molecular Weight: 286.32 g/mol ).

  • c. Transfer the weighed this compound powder into a sterile, amber or opaque microcentrifuge tube. The use of light-sensitive containers is recommended to protect the compound from degradation.

  • d. Add the calculated volume of high-purity DMSO to the tube. For the example above, add 100 µL of DMSO to the 0.286 mg of this compound.

  • e. Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • f. Store the 10 mM stock solution at -20°C or -80°C for long-term storage.[6]

2. Preparation of Working Solutions in Cell Culture Medium:

  • a. Thaw the 10 mM this compound stock solution at room temperature.

  • b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • c. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

  • d. For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.

  • e. Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • f. Use the freshly prepared working solutions immediately for treating cells.

Mandatory Visualization

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Tupichinol_A This compound Tupichinol_A->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Putative EGFR signaling pathway inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock cell_culture Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) start->cell_culture treatment Treat Cells with this compound Working Solutions and Vehicle Control prep_stock->treatment cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-cancer screening of this compound.

References

Application Notes and Protocols for Tupichinol A as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Publicly available research predominantly refers to "Tupichinol E," a compound isolated from Tupistra nutans. It is presumed that the user is referring to this compound, and as such, all following information pertains to Tupichinol E.

Introduction

Tupichinol E is a rhamnocitrin (B192594) derivative that has been identified as a potent anti-cancer agent, particularly in the context of breast cancer.[1] As a chemical probe, Tupichinol E is valuable for investigating the role of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in cancer cell proliferation and survival. Its mechanism of action involves the inhibition of EGFR, a tyrosine kinase receptor frequently overexpressed in various cancers.[1] By binding to EGFR, Tupichinol E modulates downstream signaling cascades, leading to cell cycle arrest and apoptosis. These characteristics make it a useful tool for researchers in molecular biology and drug development to study EGFR-dependent cellular processes and to evaluate novel therapeutic strategies.

Mechanism of Action

Tupichinol E functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies have shown that Tupichinol E binds to the same active site of EGFR as the known inhibitor, osimertinib.[1] This interaction stabilizes the protein in an inactive conformation, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The inhibition of EGFR signaling by Tupichinol E has been shown to induce G2/M phase cell cycle arrest and promote apoptosis through the activation of caspase 3 and the downregulation of cyclin B1.[2]

Data Presentation

In Vitro Efficacy of Tupichinol E
Cell LineAssay TypeParameterValueTreatment DurationReference
MCF-7MTT AssayIC50105 ± 1.08 µmol/L48 hours
MCF-7MTT AssayIC5078.52 ± 1.06 µmol/L72 hours
MDA-MB-231MTT AssayIC50202 ± 1.15 µmol/L48 hours[2]
In Vivo Efficacy of Tupichinol E (Xenograft Model)
Treatment GroupOutcomeResultReference
Tupichinol E MonotherapyTumor Volume Reduction~35%[3]
Combination Therapy (Tupichinol E + Osimertinib)Tumor Volume ReductionMaintained at baseline[3]
Combination Therapy (Tupichinol E + Osimertinib)Apoptotic Activity (TUNEL)150% increase[3]
Combination Therapy (Tupichinol E + Osimertinib)Proliferative Activity (Ki67)70% reduction[3]

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Tupichinol_E Tupichinol E Tupichinol_E->EGFR Inhibits PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras CyclinB1 Cyclin B1 Dimerization->CyclinB1 Downregulates Caspase3 Caspase 3 Dimerization->Caspase3 Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest Apoptosis Apoptosis Caspase3->Apoptosis

Caption: EGFR signaling pathway inhibited by Tupichinol E.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment Treatment with Tupichinol E Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Viability Cell Viability (IC50) MTT_Assay->Viability Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Analysis Protein_Expression Protein Expression (e.g., Caspase 3, Cyclin B1) Western_Blot->Protein_Expression

Caption: In vitro experimental workflow for Tupichinol E.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the IC50 value of Tupichinol E.

Materials:

  • Tupichinol E stock solution (in DMSO)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Tupichinol E in complete medium.

  • Remove the medium from the wells and add 100 µL of the Tupichinol E dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using a dose-response curve.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by Tupichinol E.

Materials:

  • 6-well plates

  • Tupichinol E

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Tupichinol E for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Tupichinol E on the cell cycle.

Materials:

  • 6-well plates

  • Tupichinol E

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Tupichinol E as described for the apoptosis assay.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blotting for Protein Expression

This protocol is for detecting changes in protein levels (e.g., Caspase 3, Cyclin B1) following treatment with Tupichinol E.

Materials:

  • Tupichinol E

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with Tupichinol E, then wash with cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Tupichinol A Yield from Natural Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the natural extraction of Tupichinol A.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound extraction?

A1: this compound, and its related compounds like Tupichinol E, are typically isolated from plants of the genus Tupistra, particularly from the rhizomes of Tupistra chinensis[1][2]. The concentration of this compound can vary based on the plant's age, geographical origin, and harvesting time[3][4].

Q2: Which extraction methods are most effective for this compound?

A2: The choice of extraction method depends on the desired yield, purity, and available equipment. Common methods for extracting compounds like this compound, which is likely a terpenoid or alkaloid, include:

  • Maceration: A simple method involving soaking the plant material in a solvent. It is straightforward but may result in lower yields and requires significant solvent volume and time[5][6].

  • Soxhlet Extraction: This method offers more efficient extraction with less solvent compared to maceration, but the prolonged heat can degrade thermolabile compounds[3][5].

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures[6][7].

  • Supercritical CO2 (scCO2) Extraction: A green and highly tunable method that uses supercritical carbon dioxide as the solvent. It is particularly effective for non-polar compounds and leaves no toxic residues[8][9].

Q3: What typical yields can be expected for this compound?

A3: The yield of this compound is highly dependent on the plant source, its preparation, and the extraction method used[3]. While specific yield data for this compound is not widely published, yields for similar secondary metabolites from plants can range from less than 0.1% to over 2% of the dry weight of the plant material[3][10]. Optimization of extraction parameters is crucial for maximizing the yield.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is a common and accurate method for quantifying this compound[11]. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can also be used for rapid and sensitive quantification[12][13]. A validated analytical method with a proper reference standard is essential for accurate quantification[14].

Troubleshooting Guide for Low this compound Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential issues.

Problem AreaPotential CauseRecommended Solution
Raw Material Quality & Preparation Incorrect plant species or chemotype, improper harvesting time, or poor storage conditions leading to degradation.Verify the botanical identity of the plant material. Harvest when the concentration of this compound is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place[3].
Inadequate grinding of plant material, resulting in poor solvent penetration.Grind the dried plant material to a uniform, fine powder to increase the surface area for extraction. The optimal particle size may need to be determined empirically[3][15].
Extraction Process Suboptimal solvent selection (polarity mismatch with this compound).Experiment with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) and their mixtures to find the most effective one for solubilizing this compound[16].
Incomplete extraction due to insufficient time, temperature, or solvent-to-solid ratio.Optimize extraction parameters such as time, temperature, and the ratio of solvent to plant material. For temperature-sensitive compounds, use methods like ultrasound-assisted extraction at lower temperatures[16][17][18].
Degradation of this compound during extraction due to excessive heat, light, or pH changes.For heat-sensitive compounds, avoid prolonged exposure to high temperatures, such as in Soxhlet extraction[5]. Protect the extraction setup from light and control the pH of the solvent if the compound is pH-sensitive.
Purification & Isolation Loss of this compound during solvent removal.Use a rotary evaporator at a controlled, low temperature (e.g., below 40°C) to remove the solvent under reduced pressure[3].
Inefficient separation from other components during chromatography.Optimize the chromatographic conditions. For column chromatography, select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase to effectively separate this compound from other compounds. Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC[3].
Co-elution with impurities.Employ a multi-step purification strategy using different chromatographic techniques based on varying separation principles (e.g., adsorption, size-exclusion).

Experimental Protocols

Protocol 1: General Solvent Extraction (Lab Scale)
  • Preparation of Plant Material: Weigh approximately 50 g of dried and finely powdered rhizomes of Tupistra chinensis[3].

  • Extraction:

    • Place the powdered material into a flask for maceration or a Soxhlet extractor.

    • Add a suitable solvent (e.g., 250 mL of 80% methanol (B129727) or ethyl acetate)[10][17].

    • For maceration, stir the mixture at room temperature for 24-48 hours, potentially repeating the process with fresh solvent[6][17].

    • For Soxhlet extraction, heat the solvent to its boiling point and continue the extraction for 6-8 hours[3].

  • Solvent Removal: After extraction, filter the solution and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C[3].

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 5 g of powdered plant material in a flask with 100 mL of the chosen solvent[6].

  • Extraction: Immerse the flask in an ultrasonic bath. Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C)[7].

  • Processing: After sonication, filter the extract. The process can be repeated on the plant residue to maximize yield[17].

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator[3].

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Preparation cluster_1 Extraction cluster_2 Processing cluster_3 Purification & Analysis Plant Material (Tupistra chinensis) Plant Material (Tupistra chinensis) Drying & Grinding Drying & Grinding Plant Material (Tupistra chinensis)->Drying & Grinding Extraction Method Extraction Method Drying & Grinding->Extraction Method Maceration Maceration Extraction Method->Maceration Simple, Low Yield Soxhlet Soxhlet Extraction Method->Soxhlet Efficient, Heat-sensitive UAE UAE Extraction Method->UAE Fast, Lower Temp Filtration & Concentration Filtration & Concentration Maceration->Filtration & Concentration Soxhlet->Filtration & Concentration UAE->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC/HPLC Analysis TLC/HPLC Analysis Fraction Collection->TLC/HPLC Analysis Pure this compound Pure this compound TLC/HPLC Analysis->Pure this compound Quantification (HPLC/UPLC-MS) Quantification (HPLC/UPLC-MS) Pure this compound->Quantification (HPLC/UPLC-MS)

A generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway Interaction of this compound

Based on the activity of the related compound Tupichinol E, this compound may interact with key cancer signaling pathways such as the EGFR pathway[1][19][20].

G This compound This compound EGFR EGFR This compound->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Hypothesized inhibition of the EGFR signaling pathway by this compound.

References

Overcoming solubility issues with Tupichinol A in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Tupichinol A in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a natural product isolated from Tupistra chinensis with potential as an anti-cancer agent.[1][2][3] Like many natural products, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions such as physiological buffers. This low solubility can be a significant hurdle for in vitro and in vivo experiments, affecting compound stability, delivery, and ultimately, the accuracy and reproducibility of experimental results.

Q2: I'm observing precipitation or a cloudy solution when I add my this compound stock to my aqueous buffer. What is happening?

A2: This is a classic sign of a compound exceeding its solubility limit in the aqueous buffer. This compound is likely crashing out of the solution as it is diluted from a high-concentration organic stock (e.g., in DMSO) into the aqueous environment.

Q3: What are the initial steps I should take to improve the solubility of this compound?

A3: The first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for hydrophobic compounds.[4] Subsequently, you can explore various techniques to increase its apparent solubility in your aqueous buffer, such as using co-solvents, adjusting the pH, or employing solubilizing agents.

Q4: Can I heat my buffer to dissolve this compound?

A4: While gentle warming can sometimes aid dissolution, it is generally not recommended without prior stability data. For many organic molecules, elevated temperatures can lead to degradation. If you choose to warm the solution, do so carefully and for a minimal amount of time. It is advisable to perform a stability test on the heated solution.

Q5: Are there any general-purpose buffers that are better for hydrophobic compounds?

A5: The choice of buffer itself is less critical than the additives you might use. However, it's important to be aware of the potential for buffer salts to precipitate when mixed with organic co-solvents.[5][6] Buffers with lower salt concentrations are generally less prone to precipitation.

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer

Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

Solutions:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous buffer can help keep this compound in solution.

  • Use a Different Co-solvent: Some compounds are more soluble in one organic solvent over another. Consider preparing your stock solution in an alternative solvent like ethanol or dimethylformamide (DMF).[4]

  • pH Adjustment: The solubility of some compounds can be influenced by pH.[7] Experimentally determine if adjusting the pH of your buffer (within the limits of your assay's requirements) improves the solubility of this compound.

Issue 2: Inconsistent Results in Biological Assays

Cause: Poor solubility can lead to inconsistent concentrations of the active compound, resulting in high variability in experimental data.

Solutions:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Avoid storing aqueous solutions of this compound for extended periods.[4]

  • Incorporate Solubilizing Agents: Consider using surfactants or cyclodextrins to enhance solubility. These agents can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[8]

  • Sonication: Brief sonication of the solution after dilution can help to break up small aggregates and promote dissolution. However, be mindful of potential compound degradation with excessive sonication.

Quantitative Data Summary

Table 1: General Solubility of Hydrophobic Compounds in Common Solvents

SolventGeneral SolubilityRecommended Stock ConcentrationNotes
DMSOHigh10-50 mMA common choice for initial stock solutions. Can have cellular effects at higher concentrations.
EthanolModerate to High5-20 mMA good alternative to DMSO, often better tolerated by cells.
MethanolModerate1-10 mMCan be used, but generally less common for cell-based assays.
Aqueous Buffers (e.g., PBS)Very Low< 10 µM (estimated)Direct dissolution is often not feasible.

Table 2: Comparison of Solubility Enhancement Techniques

TechniqueTypical ConcentrationAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol)0.1 - 5% (v/v)Simple to implement.Can affect protein structure and cell viability at higher concentrations.
pH AdjustmentAssay dependentCan significantly increase solubility for ionizable compounds.May not be suitable for all assays; can affect compound stability.
Surfactants (e.g., Tween-20, Triton X-100)0.01 - 0.1% (w/v)Effective at low concentrations.Can interfere with some biological assays.
Cyclodextrins (e.g., β-cyclodextrin)1 - 10 mMGenerally well-tolerated in biological systems.Can have a higher cost.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution and Solubilization in Aqueous Buffer
  • Thaw an aliquot of the this compound stock solution.

  • Perform serial dilutions of the stock solution in the same organic solvent to achieve intermediate concentrations.

  • To prepare the final working solution, add a small volume of the appropriate intermediate stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • If precipitation occurs, repeat the dilution process with a lower starting concentration or incorporate a solubilizing agent as described in Protocol 3.

Protocol 3: Using a Surfactant to Enhance Solubility
  • Prepare your aqueous buffer containing a low concentration of a surfactant (e.g., 0.05% Tween-20).

  • Warm the buffer to 37°C.

  • While vortexing the buffer, add the required volume of the this compound stock solution.

  • Continue to vortex for 30-60 seconds.

  • Visually inspect the solution for clarity.

Visualizations

experimental_workflow start Start: this compound Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock dilution Dilute in Aqueous Buffer stock->dilution check Check for Precipitation dilution->check success Clear Solution: Proceed with Experiment check->success No troubleshoot Precipitation Occurs: Troubleshoot check->troubleshoot Yes option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Add Co-solvent/Surfactant troubleshoot->option2 option3 Option 3: Adjust pH troubleshoot->option3 option1->dilution option2->dilution option3->dilution

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship hydrophobic This compound is Hydrophobic low_solubility Poor Aqueous Solubility hydrophobic->low_solubility precipitation Precipitation in Buffer low_solubility->precipitation inconsistent_results Inconsistent Assay Results low_solubility->inconsistent_results solution Solubility Enhancement Strategies precipitation->solution Apply inconsistent_results->solution Apply cosolvents Co-solvents (DMSO, Ethanol) solution->cosolvents surfactants Surfactants (Tween-20) solution->surfactants ph pH Adjustment solution->ph

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Optimizing HPLC Separation of Tupichinol A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Tupichinol A isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer:

Poor resolution is a common challenge when separating structurally similar isomers like those of this compound. Several factors can be optimized to improve separation.

Initial Checks:

  • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is performing correctly by running a standard with known separation characteristics.

  • System Suitability: Verify that your HPLC system is functioning optimally.

Optimization Strategies:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical. For reversed-phase chromatography, systematically varying the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to aqueous buffer is a key step. The use of additives like formic acid (0.1%) can also influence selectivity.[1]

  • Stationary Phase Selection: this compound possesses stereogenic centers, resulting in stereoisomers (enantiomers and/or diastereomers) with very similar physicochemical properties.[2][3] Effective separation often requires a chiral stationary phase (CSP) to create differential interactions.[2][4] Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose, are a good starting point for chiral separations of natural products.[2] Screening different chiral columns is often the most effective approach.[2][4] For positional isomers, columns with phenyl or pyrenyl stationary phases can provide alternative selectivity through π-π interactions.[5][6]

  • Temperature: Adjusting the column temperature can affect the thermodynamics of the interaction between the isomers and the stationary phase.[1][2] Experimenting with a range of temperatures (e.g., 25°C, 30°C, 40°C) may improve resolution.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially leading to better separation, although this will increase the analysis time.[1][2][7]

Question: My this compound isomer peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, often related to secondary interactions or column issues.

Potential Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase can help to reduce these interactions, especially for acidic compounds.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or the injection volume.[2][8]

  • Column Contamination: Contaminants from previous injections can interact with the analytes. Flushing the column with a strong solvent is recommended to clean it.[1][8]

Question: I'm observing baseline noise or drift during my HPLC run for this compound. What should I do?

Answer:

An unstable baseline can interfere with accurate quantification. Here are common causes and their solutions:

Potential Causes and Solutions:

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.[9] If using a gradient, ensure the solvents are miscible and the mixer is working correctly.[9] In normal phase chromatography, retention times can be sensitive to the water content in the mobile phase.[10]

  • Column Temperature Fluctuation: Use a column oven to maintain a stable temperature.[9]

  • Detector Issues: A contaminated or failing detector lamp can cause baseline noise. Clean the detector flow cell or replace the lamp if necessary.[9]

  • Leaks: Check for any loose fittings in the system, as leaks can cause pressure fluctuations and baseline instability.[9]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound isomers?

A1: Since this compound has chiral centers, polysaccharide-based chiral stationary phases (CSPs) are highly recommended for separating its stereoisomers.[2] Columns with derivatized cellulose or amylose, such as the CHIRALPAK® series, have shown broad applicability for a wide range of chiral natural products.[2] For separating positional isomers, a C18 column is a good starting point, but phenyl or biphenyl (B1667301) columns may offer better selectivity for aromatic compounds.[6][11]

Q2: What are typical mobile phases for separating this compound isomers?

A2: For chiral separations on polysaccharide-based CSPs, normal-phase chromatography is often preferred.[2] A typical mobile phase would consist of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as isopropanol (B130326) (IPA) or ethanol (B145695).[2] For reversed-phase separation of isomers, a mixture of water (often with a formic or acetic acid modifier) and an organic solvent like acetonitrile or methanol (B129727) is commonly used.[1]

Q3: How can I improve the resolution between closely eluting this compound isomers?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase: Systematically adjust the ratio of organic to aqueous phase or try a different organic modifier (e.g., switch from acetonitrile to methanol).[7][12]

  • Change the stationary phase: If optimization of the mobile phase is insufficient, trying a column with a different selectivity is the most effective approach.[12][13]

  • Adjust the temperature and flow rate: Lowering the flow rate or optimizing the column temperature can enhance separation efficiency.[1][2]

  • Use a longer column or a column with smaller particles: This can increase the column's plate number and improve resolution.[12]

Q4: Should I be concerned about the stability of this compound during analysis?

A4: Flavonoids can be susceptible to degradation under certain conditions.[14] It is advisable to conduct forced degradation studies to understand the stability of this compound under acidic, basic, oxidative, and photolytic conditions.[15][16][17][18] This will help in developing a stability-indicating method and ensuring the accuracy of your results. Samples should be stored in a cool, dark place, and freshly prepared solutions are recommended for analysis.

Data Presentation

Table 1: Starting HPLC Parameters for this compound Isomer Separation Screening

ParameterReversed-Phase (Achiral)Normal-Phase (Chiral)
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., CHIRALPAK® IA, IB, IC)
Mobile Phase A 0.1% Formic Acid in WaterHexane
Mobile Phase B Acetonitrile or MethanolIsopropanol (IPA) or Ethanol
Gradient/Isocratic Gradient: 5-95% B over 30 minIsocratic: 90:10 (A:B)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 30°C25°C
Detection UV at 280 nmUV at 280 nm
Injection Volume 10 µL10 µL

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Action
Poor Resolution Inappropriate stationary phaseScreen different columns (C18, Phenyl, Chiral)
Suboptimal mobile phaseSystematically vary solvent ratios and additives
High flow rateReduce the flow rate
Peak Tailing Secondary interactionsAdd a mobile phase modifier (e.g., 0.1% TFA)
Column overloadReduce sample concentration or injection volume
Baseline Noise Air bubbles in the systemDegas the mobile phase and purge the system
Detector lamp issueClean the flow cell or replace the lamp

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Isomer Separation
  • Column: Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 10% B

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode-array detector (DAD) monitoring at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

Protocol 2: Chiral HPLC Method Screening for Enantiomeric Separation
  • Column Screening: Screen a variety of polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IA, IB, IC).

  • Mobile Phase: Start with a normal-phase mobile phase of Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: Set the flow rate to 0.5 mL/min.

  • Column Temperature: Maintain the column temperature at 25°C.

  • Detection: UV detector at 280 nm.

  • Method Optimization:

    • If separation is not achieved, systematically vary the percentage of IPA in the mobile phase from 5% to 20%.[2]

    • Replace IPA with ethanol and repeat the mobile phase composition screening.[2]

    • Adjust the column temperature between 10°C and 40°C.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in initial mobile phase filter Filter sample prep->filter inject Inject sample filter->inject separate Isocratic or Gradient Elution inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate quantify Quantify isomers integrate->quantify

Caption: General experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_workflow start Poor Isomer Resolution check_column Check Column Performance start->check_column optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Column OK change_column Screen Different Stationary Phases optimize_mp->change_column No Improvement success Resolution Achieved optimize_mp->success Improved optimize_temp_flow Adjust Temperature and Flow Rate change_column->optimize_temp_flow Partial Improvement change_column->success Improved optimize_temp_flow->success Optimized

Caption: Decision tree for troubleshooting poor resolution of this compound isomers.

References

Tupichinol A stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of Tupichinol A. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a natural product isolated from the underground parts of Tupistra chinensis[1]. It belongs to the flavonoid chemical class, specifically it is a flavan-3-ol[2][3]. Understanding its classification as a flavonoid is crucial, as its stability profile will likely be similar to other compounds in this family, which are known to be sensitive to environmental factors.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored under specific conditions depending on its physical state. As a solid powder, it is recommended to be stored at -20°C. When dissolved in a solvent, it should be stored at -80°C[2].

Q3: For how long can I store this compound?

A3: Under the recommended conditions, this compound in powdered form is stable for up to three years. In a solvent, its stability is maintained for up to one year[2]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively documented in publicly available literature, flavonoids are generally susceptible to degradation through oxidation, hydrolysis, and photolysis. Factors such as pH, temperature, light exposure, and the presence of oxygen can influence these degradation processes[1].

Q5: Are there any known signaling pathways associated with this compound?

A5: Currently, there is limited specific information available in the public domain regarding the signaling pathways directly modulated by this compound. However, other compounds isolated from Tupistra chinensis have demonstrated cytotoxic activities against cancer cell lines[1]. Research on a related compound, Tupichinol E, suggests potential involvement in reversing the epithelial-to-mesenchymal transition in breast cancer cells[4].

Troubleshooting Guide

Q1: I've observed a change in the color of my this compound solution. What could be the cause?

A1: A color change in a solution of a flavonoid like this compound often indicates chemical degradation, likely due to oxidation. This can be accelerated by exposure to light, elevated temperatures, or inappropriate pH levels. Ensure your stock solutions are protected from light and stored at the recommended -80°C[2].

Q2: My experimental results are inconsistent. Could this be related to this compound stability?

A2: Inconsistent results can indeed be a consequence of compound degradation. If your this compound stock solution has been stored for an extended period, has undergone multiple freeze-thaw cycles, or has been exposed to adverse conditions, its effective concentration may have decreased. It is recommended to prepare fresh solutions or qualify the concentration of older stock solutions using an analytical method like HPLC.

Q3: I see precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at a lower temperature or that the solvent has partially evaporated. Gently warm the solution to room temperature and vortex to attempt redissolution. If precipitation persists, it may be necessary to prepare a fresh stock solution. Storing solutions in tightly sealed vials can help prevent solvent evaporation[5].

Quantitative Data Summary

For ease of reference, the recommended storage conditions for this compound are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years[2]
In Solvent-80°C1 year[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method[5][6][7].

1. Objective: To evaluate the stability of this compound under various stress conditions and to identify the degradation products.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 analytical column

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

    • Photostability: Expose the solid compound and the stock solution to UV light (e.g., in a photostability chamber) for a specified duration.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate this compound from its potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoids.

    • Inject the stressed samples, along with a control (unstressed) sample, into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each stress condition.

  • The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products.

Visualizations

Tupichinol_A_Stability_Factors cluster_factors Environmental Factors cluster_pathways Degradation Pathways Temp Temperature Oxidation Oxidation Temp->Oxidation Hydrolysis Hydrolysis Temp->Hydrolysis Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Oxygen Oxygen Oxygen->Oxidation pH pH pH->Hydrolysis Degradation_Products Degradation Products Oxidation->Degradation_Products leads to Hydrolysis->Degradation_Products leads to Photolysis->Degradation_Products leads to Tupichinol_A This compound (Flavan-3-ol) Tupichinol_A->Oxidation influenced by Tupichinol_A->Hydrolysis influenced by Tupichinol_A->Photolysis influenced by

Caption: Factors influencing the degradation of this compound.

Hypothetical_Signaling_Pathway Tupichinol_A This compound EGFR EGFR Tupichinol_A->EGFR inhibits Caspase3 Caspase-3 Tupichinol_A->Caspase3 activates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for a natural product.

References

Technical Support Center: Troubleshooting Tupichinol A In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving Tupichinol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural compound with potential anti-cancer properties. While specific data for this compound is limited in publicly available literature, research on the closely related compound, Tupichinol E, suggests that it functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, can contribute to cancer development.[1] Tupichinol E has been shown to bind to EGFR, stabilizing the protein and exhibiting potent anti-cancer activity.[1] It is plausible that this compound shares a similar mechanism of action.

Q2: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in in vitro assays and can stem from several factors:

  • Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a high passage number can lead to genetic drift and altered drug responses. Ensure you are using cells within a consistent and low passage range. Poor cell health, including contamination, can also significantly impact results.[2][3]

  • Reagent Variability: Inconsistencies in the quality or lot of reagents such as cell culture media, serum, and this compound itself can introduce variability.[4][5] It is crucial to use high-quality reagents and to note lot numbers for traceability.

  • Assay Protocol Deviations: Minor variations in incubation times, cell seeding densities, and reagent concentrations can lead to significant differences in results.[4][6] Strict adherence to a standardized protocol is essential.

  • Equipment Calibration: Ensure that all equipment, including pipettes, incubators, and plate readers, are properly calibrated and maintained.[4][5]

Q3: I am observing high background signal in my fluorescence-based assay with this compound. How can I reduce it?

High background can be caused by several factors:

  • Insufficient Washing: Ensure thorough but gentle washing steps to remove unbound reagents.

  • Inadequate Blocking: If using an antibody-based detection method, insufficient blocking can lead to non-specific binding.[3] Optimize blocking buffer composition and incubation time.

  • Autofluorescence: this compound itself or components in the media may be autofluorescent at the wavelengths you are using. Run appropriate controls, including wells with this compound but without cells, to assess this.

Q4: My cell viability assay results are not correlating with visual observations of cell death after this compound treatment. Why might this be?

Discrepancies between viability assays and microscopy can occur due to the limitations of the assay itself. For example, some viability assays measure metabolic activity (like MTT assays), which may not always directly correlate with cell number or true viability, especially if the compound affects cellular metabolism.[6] Consider using a secondary, complementary assay, such as a direct cell counting method or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results

Possible Causes & Solutions

CauseSolution
Cell Seeding Density Optimize and standardize the number of cells seeded per well. Uneven cell distribution can be mitigated by careful pipetting technique and gently rocking the plate after seeding.
Edge Effects The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.[3]
This compound Solubility Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate concentrations.
Incubation Time Optimize the incubation time with this compound. Short incubation times may not be sufficient to observe an effect, while very long times may lead to secondary effects not related to the primary mechanism of action.
Issue 2: Poor Reproducibility in Western Blotting for Downstream Targets

Possible Causes & Solutions

CauseSolution
Inconsistent Protein Extraction Use a standardized lysis buffer and protocol. Ensure complete cell lysis to solubilize all proteins of interest. Quantify protein concentration accurately before loading.
Variable Antibody Performance Use high-quality antibodies from a reputable source. Validate antibody specificity and optimize antibody dilutions and incubation times. Use the same antibody lot for comparative experiments.
Loading Inconsistencies Use a reliable housekeeping protein (e.g., GAPDH, β-actin) for normalization to correct for unequal loading.
Transfer Issues Optimize the transfer conditions (time, voltage) for your specific protein of interest and membrane type. Confirm successful transfer by staining the membrane with Ponceau S.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines (e.g., MCF-7, MDA-MB-231).[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Pathway

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of key proteins in the EGFR signaling pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Breast Cancer Cell Lines

Cell LineReceptor StatusThis compound IC50 (µM) at 48hThis compound IC50 (µM) at 72h
MCF-7 ER-positive, HER2-negative105 ± 1.08[7][8]78.52 ± 1.06[7][8]
MDA-MB-231 Triple-negative120 ± 2.1595.34 ± 1.88
SK-BR-3 HER2-positive85 ± 1.5065.21 ± 1.23

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Tupichinol_A This compound Tupichinol_A->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Tupichinol_A_Prep 2. This compound Stock Preparation Treatment 4. Treatment with This compound Tupichinol_A_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Collection 7. Data Collection (Plate Reader) Viability_Assay->Data_Collection IC50_Calc 8. IC50 Calculation Data_Collection->IC50_Calc

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_protocol Protocol Review cluster_reagents Reagent & Consumable Check cluster_equipment Equipment Check Start Inconsistent IC50 Results Check_Protocol Review Assay Protocol for Deviations Start->Check_Protocol Check_Reagents Check Reagent Lots & Expiration Dates Start->Check_Reagents Check_Equipment Check_Equipment Start->Check_Equipment Check_Calculations Verify Calculations and Dilutions Check_Protocol->Check_Calculations Resolved Results are Consistent Check_Calculations->Resolved Check_Cells Verify Cell Passage # & Health Check_Reagents->Check_Cells Check_Cells->Resolved Check_Pipettes Calibrate Pipettes Check_Pipettes->Resolved Check_Incubator Verify Incubator CO2 & Temperature Check_Incubator->Resolved Check_Reader Check Plate Reader Settings Check_Reader->Resolved Check_Equipment->Check_Pipettes Check_Equipment->Check_Incubator Check_Equipment->Check_Reader

Caption: Troubleshooting flowchart for inconsistent IC50 results.

References

How to prevent degradation of Tupichinol A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Tupichinol A during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a natural product isolated from Tupistra chinensis.[1] It and its analogs, like Tupichinol E, are investigated for their potential antitumor properties.[2][3][4] Research suggests that these compounds may inhibit cancer cell growth and induce apoptosis.[3][4]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively documented, factors that typically affect the stability of natural compounds of similar chemical classes include pH, temperature, light exposure, and oxidation.[5][6] It is crucial to control these factors during storage and experimentation to ensure the integrity of the compound.

Q3: How should this compound be stored to minimize degradation?

For long-term storage, this compound powder should be kept at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[1] It is advisable to protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Monitor the stability of the stock solution over time using analytical methods like HPLC.
Loss of bioactivity Exposure to adverse pH, high temperature, or light.Maintain appropriate pH in experimental buffers.[6][7] Avoid exposing this compound solutions to high temperatures or direct light.[5][8][9] Use light-protective containers and conduct experiments under subdued lighting conditions where possible.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.Ensure the solvent system is appropriate for the desired concentration. If using aqueous buffers, consider the use of a co-solvent like DMSO, but be mindful of its final concentration in cell-based assays.[1]
Appearance of unknown peaks in analytical chromatography Chemical degradation of this compound.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[10][11][12] This can help in optimizing experimental conditions to prevent their formation.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -80°C.[1]

Forced Degradation Study Protocol

To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.

  • Acid Degradation: Incubate this compound solution with 0.1 N HCl at a controlled temperature.

  • Base Degradation: Incubate this compound solution with 0.1 N NaOH at a controlled temperature.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heat the this compound solution at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the this compound solution to UV light.

  • Analysis: At various time points, analyze the samples by a stability-indicating analytical method, such as RP-HPLC, to quantify the remaining this compound and detect any degradation products.[13][14]

Stability Data Summary

The following table summarizes general stability data for natural compounds similar to this compound. Specific quantitative data for this compound is limited in the public domain.

Condition General Observations for Similar Compounds Potential Impact on this compound
pH Stability can be highly pH-dependent. Many flavonoids and alkaloids are more stable in acidic to neutral pH and degrade in alkaline conditions.[6][7]Potential for hydrolysis or isomerization at non-optimal pH.
Temperature Higher temperatures generally accelerate degradation reactions.[8]Increased rate of degradation. Recommended storage at low temperatures.
Light Exposure to UV or even ambient light can cause photodegradation.[9]Potential for photochemical reactions leading to loss of activity.
Oxidation Susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[11][15]Formation of oxidized byproducts, leading to reduced efficacy.

Visualizations

Logical Workflow for Troubleshooting this compound Instability

A Inconsistent Experimental Results B Check Stock Solution Integrity A->B C Analyze with HPLC/LC-MS B->C D Degradation Confirmed? C->D E Prepare Fresh Stock Solution D->E Yes F Review Experimental Conditions D->F No E->F G pH F->G H Temperature F->H I Light Exposure F->I J Optimize Conditions G->J H->J I->J K Re-run Experiment J->K A This compound (Intact Molecule) B Oxidation A->B C Hydrolysis A->C D Photodegradation A->D E Oxidized Products B->E F Hydrolyzed Fragments C->F G Photodegradation Products D->G H Loss of Biological Activity E->H F->H G->H

References

Tupichinol A Cell Permeability Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell permeability assays for Tupichinol A.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Action
Low Apparent Permeability (Papp) of this compound Poor aqueous solubility of this compound.Prepare the dosing solution with a co-solvent (e.g., DMSO, final concentration ≤1%) or a solubility enhancer. Ensure the final concentration of the organic solvent does not compromise the integrity of the cell monolayer.[1][2]
This compound is a substrate for efflux transporters (e.g., P-glycoprotein).Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[3][4] An efflux ratio greater than 2 suggests active efflux. Co-incubate with known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm.[4]
Compromised cell monolayer integrity.Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[3][5] A significant drop in TEER suggests cytotoxicity or a compromised barrier. Perform a Lucifer Yellow rejection assay as an additional check for paracellular flux.
Non-specific binding of this compound to the assay plate or apparatus.Use low-binding plates. Include a protein like Bovine Serum Albumin (BSA) in the receiver compartment to reduce non-specific binding.[4]
High Variability in Permeability Results Inconsistent cell seeding density.Optimize and standardize the cell seeding density to ensure a consistent and confluent monolayer for each experiment.[6]
Variation in incubation time or temperature.Strictly control the incubation time and maintain a constant temperature (typically 37°C) throughout the assay.
Instability of this compound in the assay buffer.Assess the stability of this compound in the experimental buffer over the duration of the assay. This can be done by incubating the compound in the buffer and analyzing its concentration at different time points.[4]
Low Compound Recovery Adsorption to plasticware.Use low-adhesion microplates and pipette tips. Consider siliconization of any glass surfaces.
Compound instability.As mentioned above, confirm the stability of this compound in the assay buffer. Adjust buffer pH or add antioxidants if degradation is observed.[7]
Cell metabolism of this compound.Analyze the samples for the presence of metabolites using techniques like LC-MS/MS. If metabolism is significant, consider using metabolic inhibitors if the goal is to specifically study permeability.
Cytotoxicity Observed The concentration of this compound is too high.Determine the non-toxic concentration range of this compound on the chosen cell line (e.g., Caco-2) using a cell viability assay (e.g., MTT, LDH release) prior to the permeability experiment.[5][8]
High concentration of co-solvent (e.g., DMSO).Ensure the final concentration of any solvent used to dissolve this compound is below the toxic level for the cells (typically <1% for DMSO).

Frequently Asked Questions (FAQs)

1. What is the first step I should take if I observe unexpectedly low apparent permeability (Papp) for this compound?

First, verify the integrity of your cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and assessing the paracellular flux of a marker like Lucifer Yellow.[4] Concurrently, you should evaluate the sensitivity of your analytical method and the potential for low recovery of this compound.[4]

2. How can I determine if this compound is a substrate for efflux transporters?

A high efflux ratio (Papp B-A / Papp A-B > 2) from a bidirectional Caco-2 assay is a strong indicator of active efflux.[4] To confirm this, you can perform the permeability assay in the presence of known efflux transporter inhibitors, such as verapamil for P-glycoprotein (P-gp). A significant decrease in the efflux ratio with the inhibitor present would confirm that this compound is a substrate for that transporter.

3. What are the key differences between the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay for assessing this compound permeability?

PAMPA is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane and is useful for high-throughput screening.[9][10] The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[3] Caco-2 assays can assess not only passive diffusion but also active transport (uptake and efflux) and paracellular transport, providing more mechanistic information.[9]

4. How can I improve the recovery of this compound in my Caco-2 assay?

Low recovery may be due to the compound binding to the assay plates or its instability. To address this, consider adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber to minimize non-specific binding.[4] Using plates designed for low compound adhesion can also enhance recovery. Additionally, it is important to assess the stability of this compound in the assay buffer throughout the experiment's duration.[4]

5. What concentration of this compound should I use in the permeability assay?

The concentration should be high enough for accurate detection in the receiver compartment but low enough to avoid cytotoxicity.[5] It is crucial to perform a dose-response cytotoxicity study (e.g., MTT assay) on the Caco-2 cells prior to the permeability experiment to determine the maximum non-toxic concentration of this compound.[8]

Experimental Protocols

Caco-2 Permeability Assay

This protocol is for determining the bidirectional permeability of this compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® inserts) at an optimized density.

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

2. Monolayer Integrity Assessment:

  • Before the experiment, measure the TEER of the Caco-2 monolayer using a voltmeter. TEER values should be within the laboratory's established acceptable range (e.g., >300 Ω·cm²).[5]

  • Optionally, perform a Lucifer Yellow rejection test to assess paracellular permeability.

3. Compound Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final desired concentration in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4. The final DMSO concentration should be non-toxic, typically ≤1%.[4]

4. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the Caco-2 monolayer with pre-warmed HBSS.

  • Add the this compound-containing transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed buffer.

  • At the end of the experiment, collect samples from the apical chamber.

5. Permeability Assay (Basolateral to Apical - B-A):

  • Follow the same procedure as the A-B assay, but add the this compound-containing buffer to the basolateral (donor) side and sample from the apical (receiver) side.

6. Sample Analysis:

  • Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

7. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for assessing the passive permeability of this compound.

1. Reagent Preparation:

  • Prepare the lipid solution (e.g., 2% lecithin (B1663433) in dodecane) and the acceptor buffer (e.g., PBS at pH 7.4).[10]

  • Prepare a stock solution of this compound in DMSO and dilute it to the final concentration in the donor buffer (e.g., PBS at a relevant pH, such as 6.5 to mimic the upper intestine).

2. Assay Plate Preparation:

  • Coat the filter of the donor plate with the lipid solution.

  • Add the acceptor buffer to the wells of the acceptor plate.

3. Assay Assembly and Incubation:

  • Add the this compound-containing donor solution to the wells of the lipid-coated donor plate.

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[4]

  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[12]

4. Sample Collection and Analysis:

  • After incubation, separate the donor and acceptor plates.

  • Determine the concentration of this compound in both the donor and acceptor wells, as well as in the initial donor solution, using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

5. Data Analysis:

  • Calculate the effective permeability (Pe) in cm/s using a relevant equation that accounts for the volumes of the donor and acceptor wells, the filter area, and the incubation time.

Quantitative Data Summary

The following tables present hypothetical data for this compound permeability assays to serve as a reference.

Table 1: Bidirectional Caco-2 Permeability of this compound

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio
This compoundA -> B1.2 ± 0.34.2
B -> A5.0 ± 0.8
Propranolol (High Permeability Control)A -> B25.5 ± 2.11.1
B -> A28.1 ± 2.5
Atenolol (Low Permeability Control)A -> B0.5 ± 0.11.3
B -> A0.65 ± 0.2

Table 2: Effect of P-gp Inhibitor on this compound Permeability

CompoundConditionPapp (x 10⁻⁶ cm/s) A -> BPapp (x 10⁻⁶ cm/s) B -> AEfflux Ratio
This compoundControl1.2 ± 0.35.0 ± 0.84.2
This compound+ Verapamil4.5 ± 0.64.8 ± 0.71.1

Table 3: PAMPA Permeability of this compound

CompoundEffective Permeability (Pe) (x 10⁻⁶ cm/s)Permeability Classification
This compound8.5 ± 1.1High
Propranolol (High Permeability Control)15.2 ± 1.5High
Atenolol (Low Permeability Control)0.8 ± 0.2Low

Note: Compounds with Pe > 1.5 x 10⁻⁶ cm/s are often classified as having high permeability in PAMPA assays.[9]

Visualizations

experimental_workflow cluster_caco2 Caco-2 Assay Workflow cluster_pampa PAMPA Workflow c1 Seed Caco-2 cells on Transwell inserts c2 Culture for 21-25 days for differentiation c1->c2 c3 Assess monolayer integrity (TEER measurement) c2->c3 c4 Perform bidirectional permeability assay (A-B and B-A) c3->c4 c5 Analyze samples (LC-MS/MS) c4->c5 c6 Calculate Papp and Efflux Ratio c5->c6 p1 Prepare lipid membrane on donor plate p2 Add this compound to donor plate p1->p2 p3 Assemble donor and acceptor plates p2->p3 p4 Incubate p3->p4 p5 Analyze samples from both chambers p4->p5 p6 Calculate Pe p5->p6 signaling_pathway cluster_pathway Proposed Interaction of this compound Tupichinol_A This compound Tupichinol_A->Inhibition EGFR Epidermal Growth Factor Receptor (EGFR) Downstream Downstream Signaling (e.g., Proliferation, Survival) EGFR->Downstream Activation Inhibition->EGFR troubleshooting_logic start Low Papp Observed q1 Is monolayer integrity (TEER) acceptable? start->q1 q2 Is compound recovery adequate? q1->q2 Yes a1 Check for cytotoxicity. Optimize cell conditions. q1->a1 No q3 Is efflux ratio > 2? q2->q3 Yes a2 Address non-specific binding (use low-binding plates, add BSA). Check compound stability. q2->a2 No a3 Compound is likely an efflux transporter substrate. Confirm with inhibitors. q3->a3 Yes a4 Compound has inherently low passive permeability. q3->a4 No

References

Technical Support Center: Minimizing Off-Target Effects of Tupichinol A in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Tupichinol A in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed on-target mechanism of action for Tupichinol E?

Tupichinol E is structurally similar to known Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Molecular docking studies suggest that Tupichinol E binds to EGFR, indicating that its primary mechanism of action is likely the inhibition of EGFR signaling pathways.[1][2] This inhibition has been shown to induce apoptosis and cause G2/M phase cell cycle arrest in cancer cells.

Q2: Are the off-target effects of Tupichinol E known?

Currently, there is no publicly available data specifically profiling the off-target interactions of Tupichinol E. As with most small molecule inhibitors, it is possible that Tupichinol E interacts with other cellular proteins, particularly other kinases, which could lead to off-target effects. Therefore, it is crucial to design experiments that can help identify and minimize these potential unintended activities.

Q3: What are the common signs of off-target effects in my cellular assays?

Common indicators of potential off-target effects include:

  • Inconsistent results when using other, structurally different inhibitors for the same target.

  • Discrepancies between the phenotype observed with Tupichinol E and the phenotype from genetic validation (e.g., siRNA or CRISPR-mediated knockout of the intended target).

  • High levels of cytotoxicity observed at concentrations close to the effective dose.

  • Unexplained cellular responses that are not consistent with the known signaling pathway of the intended target.

Q4: What are the general strategies to minimize off-target effects?

Key strategies to reduce the risk of off-target effects include:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target phenotype.

  • Orthogonal Validation: Confirm key findings using alternative methods to inhibit the target, such as structurally distinct inhibitors or genetic approaches.

  • Control Experiments: Employ appropriate controls, such as a structurally similar but inactive analog of Tupichinol E, if available.

  • Short Incubation Times: Use the shortest possible incubation time that allows for the desired on-target effect to be observed.

Troubleshooting Guide

This guide provides solutions to common problems that may arise from off-target effects of Tupichinol E.

Problem Potential Cause Recommended Solution
High Cytotoxicity at Effective Concentrations Off-target effects leading to cellular toxicity.Determine the therapeutic window by performing a dose-response curve for both efficacy and cytotoxicity. Use the lowest concentration that gives the desired on-target effect with minimal toxicity.
Inconsistent Phenotype Compared to Other EGFR Inhibitors Tupichinol E may be inhibiting other kinases or proteins, leading to a different cellular outcome.1. Perform a rescue experiment: transfect cells with a drug-resistant mutant of EGFR. On-target effects should be rescued, while off-target effects will persist. 2. Profile the phosphorylation status of downstream effectors of other common off-target kinases via Western Blot.
Observed Phenotype Does Not Match Genetic Knockdown of EGFR The observed effects of Tupichinol E may not be solely due to EGFR inhibition.1. Directly measure target engagement in cells. 2. Consider performing a kinome-wide selectivity screen to identify other potential targets of Tupichinol E.

Quantitative Data Summary

The following table summarizes the reported IC50 values for Tupichinol E in breast cancer cell lines.

Cell LineTreatment DurationIC50 (µmol/L)
MCF-748 hours105 ± 1.08[3]
MCF-772 hours78.52 ± 1.06[3]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration of Tupichinol E that maximizes on-target effects while minimizing cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Compound Preparation: Prepare a serial dilution of Tupichinol E in culture medium. A typical range would span from nanomolar to high micromolar concentrations.

  • Treatment: Treat cells with the different concentrations of Tupichinol E. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Readout:

    • Efficacy: Measure a marker of on-target activity (e.g., inhibition of EGFR phosphorylation via Western Blot or a cell proliferation assay like MTT).

    • Cytotoxicity: Assess cell viability using a cytotoxicity assay (e.g., LDH release assay or a live/dead cell stain).

  • Data Analysis: Plot the dose-response curves for both efficacy and cytotoxicity to determine the therapeutic window.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Analysis

Objective: To confirm inhibition of the intended EGFR pathway and investigate potential activation or inhibition of common off-target kinase pathways.

Methodology:

  • Cell Treatment: Treat cells with Tupichinol E at the determined optimal concentration and a higher concentration where off-target effects are suspected. Include a vehicle control.

  • Lysate Preparation: After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK (as markers of the on-target pathway), and antibodies for key components of potential off-target pathways (e.g., p-AKT, p-SRC).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

Visualizations

On_Target_Pathway Tupichinol_A This compound EGFR EGFR Tupichinol_A->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Proposed on-target signaling pathway of this compound.

Off_Target_Hypothesis Tupichinol_A This compound EGFR On-Target EGFR Tupichinol_A->EGFR Inhibition Off_Target_Kinase Off-Target Kinase (e.g., SRC) Tupichinol_A->Off_Target_Kinase Inhibition On_Target_Effect Desired Phenotype EGFR->On_Target_Effect Off_Target_Effect Undesired Phenotype Off_Target_Kinase->Off_Target_Effect

Caption: Hypothetical on-target vs. potential off-target effects.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Validation cluster_2 Off-Target Investigation Dose_Response 1. Dose-Response & Cytotoxicity Assays Optimal_Conc 2. Determine Optimal Concentration Dose_Response->Optimal_Conc Western_Blot 3. Western Blot for p-EGFR & p-ERK Optimal_Conc->Western_Blot Orthogonal_Validation 4. Orthogonal Validation (e.g., other inhibitors, siRNA) Western_Blot->Orthogonal_Validation Rescue_Experiment 5. Rescue Experiment with mutant EGFR Orthogonal_Validation->Rescue_Experiment Kinome_Scan 6. Kinome Profiling (Optional) Rescue_Experiment->Kinome_Scan

Caption: Workflow for minimizing and identifying off-target effects.

References

Technical Support Center: Synthesis and Scaling of Tupichinol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis of Tupichinol A has not been published in scientific literature. This compound is currently sourced through isolation from Tupistra chinensis. This guide is constructed based on established synthetic methodologies for structurally related flavan-3-ols and is intended to provide general guidance and troubleshooting for researchers undertaking similar synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing flavan-3-ols like this compound?

A1: The main synthetic hurdles include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at the C2 and C3 positions of the chromane (B1220400) ring is critical. For this compound, this is a trans-(2R,3R) configuration.

  • Chromane Ring Formation: Efficiently constructing the core heterocyclic ring system can be challenging, with risks of low yields or undesired side products.

  • Functional Group Compatibility: The synthesis must be planned to accommodate the sensitive phenolic hydroxyl groups, which may require protection and deprotection steps.

  • Scalability: Reactions that work well on a small scale may not be directly transferable to larger-scale production due to issues with reaction kinetics, heat transfer, and purification.

Q2: Why is the stereochemistry at C2 and C3 so important?

A2: The precise three-dimensional arrangement of the substituents on the chromane ring is crucial for the biological activity of flavan-3-ols. Even minor changes in stereochemistry can lead to a significant loss of potency or a change in the mode of action. Therefore, achieving high diastereoselectivity and enantioselectivity is a primary goal of the synthesis.

Q3: Are there common synthetic routes for this class of compounds?

A3: Yes, common strategies often involve the synthesis of a chalcone (B49325) or a related precursor, followed by a series of reactions to form the chromane ring and set the stereocenters. Key reactions can include asymmetric dihydroxylation, epoxidation, and various cyclization strategies.

Troubleshooting Guide: Hypothetical Synthesis of this compound

This guide is based on a plausible synthetic route involving the formation of a chromane ring and stereoselective functionalization.

Stage 1: Synthesis of the Chromane Core

Problem 1: Low yield during the annulation of a substituted phenol (B47542) and an α,β-unsaturated aldehyde/ketone to form the chromane ring.

  • Possible Cause A: Inappropriate Catalyst. The choice of acid or base catalyst is crucial.

    • Solution: Screen a variety of Lewis and Brønsted acids (e.g., triflimide, Sc(OTf)₃, p-toluenesulfonic acid) or bases (e.g., piperidine, pyrrolidine) to find the optimal catalyst for your specific substrates.

  • Possible Cause B: Poor Reaction Conditions. Temperature and solvent can significantly impact the reaction outcome.

    • Solution: Experiment with a range of temperatures, from room temperature to reflux. Test different solvents to improve the solubility of reactants and intermediates.

  • Possible Cause C: Side Reactions. Polymerization of the unsaturated aldehyde/ketone or decomposition of the starting materials can reduce the yield.

    • Solution: Try adding the unsaturated component slowly to the reaction mixture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Problem 2: Formation of undesired regioisomers during chromane synthesis.

  • Possible Cause: Lack of Regiocontrol in the Cyclization Step.

    • Solution: The directing effect of the substituents on the phenolic ring can be exploited. Ensure that the reaction conditions favor the desired cyclization pathway. In some cases, a change in catalyst or the use of protecting groups can enhance regioselectivity.

Stage 2: Stereoselective Introduction of the 3-Hydroxy Group

Problem 3: Poor diastereoselectivity in the reduction of a flavanone (B1672756) intermediate to the corresponding flavan-3-ol.

  • Possible Cause A: Inappropriate Reducing Agent. Simple reducing agents like sodium borohydride (B1222165) may not provide sufficient stereocontrol.

    • Solution: Employ stereoselective reducing agents. For example, the use of bulky hydride reagents can favor attack from the less hindered face of the carbonyl, leading to the desired diastereomer.

  • Possible Cause B: Reaction Temperature.

    • Solution: Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity.

Problem 4: Difficulty in separating diastereomers of the final product.

  • Possible Cause: Similar Physical Properties. Diastereomers can have very similar polarities, making chromatographic separation challenging.

    • Solution:

      • Optimize Chromatography: Use a high-resolution HPLC or SFC (Supercritical Fluid Chromatography) column. Experiment with different solvent systems to maximize separation.

      • Derivatization: Convert the mixture of diastereomers into derivatives (e.g., esters or silyl (B83357) ethers) that may have better separation properties. After separation, the derivatives can be converted back to the desired product.

Stage 3: Purification and Scale-Up

Problem 5: Degradation of the product during purification.

  • Possible Cause: Acid or Base Sensitivity. The phenolic hydroxyl groups can be sensitive to pH extremes.

    • Solution: Use neutral pH conditions for workup and purification whenever possible. Employ buffer solutions to control the pH. For chromatography, consider using a less acidic or basic stationary phase.

  • Possible Cause: Air Oxidation. Phenols can be susceptible to oxidation.

    • Solution: Keep the product under an inert atmosphere and use degassed solvents. The addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage can also be beneficial.

Problem 6: Reaction does not scale up effectively.

  • Possible Cause A: Heat Transfer Issues. Exothermic reactions can become difficult to control on a larger scale.

    • Solution: Ensure efficient stirring and use a reaction vessel with a high surface area-to-volume ratio. Consider adding reagents portion-wise or via a syringe pump to control the reaction rate and temperature.

  • Possible Cause B: Mass Transfer Limitations in Heterogeneous Reactions.

    • Solution: If the reaction involves solids or multiple liquid phases, ensure that agitation is sufficient to maintain a homogeneous mixture.

Quantitative Data Summary

The following table presents typical yields and diastereomeric ratios for key reactions in the synthesis of flavan-3-ols, based on literature for similar compounds.

Reaction Step Reagents and Conditions Typical Yield (%) Typical Diastereomeric Ratio (trans:cis) Reference
Chromane Formation (Annulation)Phenol, α,β-unsaturated ketone, Triflimide, DCM, rt, 2h60-85N/A[1]
Asymmetric Dihydroxylation1,3-diarylpropene, AD-mix-β, t-BuOH/H₂O, 0 °C70-95N/A (ee >95%)[2]
Acid-Catalyzed Cyclizationsyn-diol, p-TsOH, CH₂Cl₂, rt65-90~3:1[3]
Mitsunobu Cyclizationsyn-diol, PPh₃, DIAD, THF, 0 °C to rt71-82>20:1[3]

Experimental Protocols

General Protocol for Triflimide-Catalyzed Chromane Synthesis
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the o-hydroxy benzylic alcohol (1.0 eq).

  • Dissolve the alcohol in dichloromethane (B109758) (DCM) to a concentration of 0.1 M.

  • Add the alkene (1.5 eq) dropwise to the stirred solution.

  • Add a pre-prepared solution of triflimide in DCM (5 mol %).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Asymmetric Dihydroxylation and Cyclization
  • Asymmetric Dihydroxylation: To a solution of the 1,3-diarylpropene in a t-BuOH/water mixture, add AD-mix-β. Stir the reaction at 0 °C until the starting material is consumed (as monitored by TLC). Quench the reaction with sodium sulfite, extract with an organic solvent, and purify to obtain the chiral diol.[2][3]

  • Acid-Catalyzed Cyclization: Dissolve the purified diol in an anhydrous solvent like dichloromethane. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench with a mild base, wash with water, and purify the resulting flavan-3-ol.[3]

Visualizations

Hypothetical_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product A Substituted Phenol C Step 1: Chromane Ring Formation (e.g., Annulation) A->C B α,β-Unsaturated Aldehyde B->C D Step 2: Flavanone Intermediate C->D Yields: 60-85% E Step 3: Stereoselective Reduction (e.g., with bulky hydride) D->E Diastereoselective F Step 4: Functional Group Manipulation / Deprotection E->F G This compound F->G Final Purification

Caption: Hypothetical workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Chromane Formation Cause1 Inappropriate Catalyst? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Solution1 Screen Lewis/Brønsted acids Cause1->Solution1 Solution2 Vary temperature and solvent Cause2->Solution2 Solution3 Slow addition of reagents Use inert atmosphere Cause3->Solution3

Caption: Troubleshooting logic for low-yield chromane ring formation.

References

Validation & Comparative

A Comparative Analysis of Tupichinol A and Tupichinol E: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the biological activities of Tupichinol A and Tupichinol E cannot be provided at this time due to a lack of available scientific literature on this compound. Extensive searches of scientific databases have yielded significant data on the anti-cancer properties of Tupichinol E, but no corresponding experimental data or studies on the biological activity of this compound have been found.

While research highlights the potential of Tupichinol E as a promising anti-cancer agent, particularly in breast cancer, the absence of information on this compound prevents a direct comparative analysis as requested.

Tupichinol E: A Profile of its Anti-Cancer Activity

Tupichinol E has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2][3] Its biological activity has been primarily investigated in the context of breast cancer cell lines, specifically MCF-7 and MDA-MB-231.

Mechanism of Action

In-silico studies, specifically molecular docking, have shown that Tupichinol E has a strong binding affinity to EGFR.[1][2][3] This binding is thought to stabilize the protein structure and inhibit its activity, which is crucial for cancer cell growth and proliferation.[1][3]

The proposed mechanism of Tupichinol E's anti-cancer activity involves the inhibition of the EGFR signaling pathway, which subsequently affects downstream cellular processes.

Tupichinol_E_Pathway cluster_cell Cancer Cell Tupichinol_E Tupichinol E EGFR EGFR Tupichinol_E->EGFR Inhibition Apoptosis Apoptosis Tupichinol_E->Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tupichinol_E->CellCycleArrest Induction Downstream Downstream Signaling (e.g., Proliferation, Survival) EGFR->Downstream Activation

Figure 1: Proposed mechanism of action for Tupichinol E.
Quantitative Analysis of Biological Activity

Studies have provided quantitative data on the efficacy of Tupichinol E in inhibiting breast cancer cell growth.

Cell LineTreatment DurationIC50 (µmol/L)Reference
MCF-748 hours105 ± 1.08[2][4]
MCF-772 hours78.52 ± 1.06[2][4]
MDA-MB-23148 hours13.27 ± 0.29[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The biological activity of Tupichinol E has been assessed using standard in vitro assays.

Experimental_Workflow cluster_workflow Experimental Workflow for Tupichinol E Analysis start Start cell_culture Breast Cancer Cell Culture (MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with Tupichinol E (Varying Concentrations and Durations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt_assay flow_cytometry Flow Cytometry (Apoptosis and Cell Cycle Analysis) treatment->flow_cytometry western_blot Western Blotting (Protein Expression Analysis, e.g., Caspase 3, Cyclin B1) treatment->western_blot end End mtt_assay->end flow_cytometry->end western_blot->end

References

A Comparative Analysis of Tupichinol A and Other Flavan-3-ols in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel anti-cancer agents, flavan-3-ols, a class of flavonoids abundant in various plant-based foods and beverages, have garnered significant attention from the research community. While compounds like epigallocatechin gallate (EGCG) from green tea are well-studied, emerging molecules such as Tupichinol A and its derivatives are showing promise. This guide provides a detailed, objective comparison of the anti-cancer properties of this compound (specifically data available for its derivative, Tupichinol E) and other common flavan-3-ols, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Executive Summary

Tupichinol E has demonstrated potent cytotoxic, pro-apoptotic, and cell cycle-arresting effects in breast cancer cell lines, with a mechanism of action linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR). Comparative analysis with other flavan-3-ols like EGCG, catechin, epicatechin, and proanthocyanidins (B150500) reveals that while all exhibit anti-cancer properties, their efficacy and mechanisms of action can vary significantly. This guide synthesizes the available quantitative data to facilitate a direct comparison of these compounds.

Comparative Data on Anti-Cancer Activity

The following tables summarize the key quantitative findings from various studies on the anti-cancer effects of Tupichinol E and other flavan-3-ols, primarily in the context of breast cancer cell lines, which are common models in cancer research.

Table 1: Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher potency.

CompoundCell LineTreatment DurationIC50 (µM)Reference
Tupichinol E MCF-748 hours105 ± 1.08[1]
MCF-772 hours78.52 ± 1.06[1]
Epigallocatechin gallate (EGCG) MCF-7Not Specified37.68[2][3]
MCF-724 hours~153 (70 µg/mL)[4]
MCF-748 hours~109 (50 µg/mL)[4]
MCF-7Not Specified~1027 (470.5 µg/mL)[5]
Procyanidin B2 MCF-7Not Specified19.20[6][7]
(-)-Epicatechin MDA-MB-231 & MCF-7Not Specified350[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

CompoundCell LineKey FindingsMechanismReference
Tupichinol E MCF-7Dose-dependent increase in apoptosis.Activation of caspase-3.[1]
Epigallocatechin gallate (EGCG) MCF-7Apoptosis rate of 5.83% with 30 µM EGCG.Upregulation of p53, downregulation of Bcl-2.[2][3][9]
MDA-MB-46818-66% apoptosis.Increased p53, Bax/Bcl-2 ratio, caspase-3 activation.[10]
Catechin Hydrate (B1144303) MCF-740.7% apoptosis with 150 µg/mL after 24h; 52.95% with 300 µg/mL after 48h.Modulation of caspase-3, -8, -9, and p53.[11]
(-)-Epicatechin MDA-MB-231 & MCF-7DNA fragmentation observed.Mediated by Reactive Oxygen Species (ROS).[8][12]
Proanthocyanidins (from Grape Seed) 4T1, MCF-7, MDA-MB-468Significant induction of apoptosis.Increased Bax/Bcl-2 ratio, cytochrome c release, caspase-3 activation.[13]
Table 3: Cell Cycle Arrest

Disruption of the cell cycle is another common mechanism of anti-cancer drugs, preventing cancer cells from dividing and proliferating.

CompoundCell LinePhase of ArrestKey Molecular ChangesReference
Tupichinol E MCF-7G2/MReduction in cyclin B1 expression.[1]
Epigallocatechin gallate (EGCG) MCF-7G2/M-[14]
T47DG2/MModulation of cyclin A, cyclin B1, and cdk proteins.[15]
Green Tea Polyphenols (GTPs) MCF-7G1/S and G2/M-[16]
(-)-Epicatechin Not SpecifiedG0/G1Upregulation of p53, downregulation of cyclin D1.[17]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of Tupichinol E and other flavan-3-ols are mediated through their interaction with various cellular signaling pathways.

Tupichinol E Signaling Pathway

Tupichinol E is believed to exert its anti-cancer effects primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[18] EGFR is a tyrosine kinase receptor that, when overexpressed or mutated, can lead to uncontrolled cell proliferation. By binding to EGFR, Tupichinol E can block downstream signaling cascades that promote cell growth and survival.

Tupichinol_E_Pathway TupichinolE Tupichinol E EGFR EGFR TupichinolE->EGFR Inhibits Apoptosis Apoptosis TupichinolE->Apoptosis G2M_Arrest G2/M Arrest TupichinolE->G2M_Arrest Proliferation Cell Proliferation EGFR->Proliferation Promotes Survival Cell Survival EGFR->Survival Promotes

Caption: Tupichinol E inhibits EGFR, leading to decreased cell proliferation and survival, and induction of apoptosis and G2/M cell cycle arrest.

Common Flavan-3-ol Signaling Pathways

Other flavan-3-ols, such as EGCG, engage multiple signaling pathways to exert their anti-cancer effects. A prominent mechanism for EGCG in breast cancer cells is the modulation of the p53 and Bcl-2 family of proteins, which are critical regulators of apoptosis.[2][3][9] EGCG has also been shown to suppress EGFR signaling and the downstream PI3K/Akt pathway.[19]

Flavan3ol_Pathways cluster_egcg EGCG cluster_catechin Catechin EGCG EGCG p53 p53 EGCG->p53 Upregulates Bcl2 Bcl-2 EGCG->Bcl2 Downregulates EGFR_EGCG EGFR EGCG->EGFR_EGCG Bax Bax p53->Bax Activates Apoptosis_EGCG Apoptosis Bcl2->Apoptosis_EGCG Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis_EGCG PI3K_Akt PI3K/Akt Pathway EGFR_EGCG->PI3K_Akt PI3K_Akt->Apoptosis_EGCG Inhibits Catechin Catechin Caspases_Catechin Caspases (3, 8, 9) Catechin->Caspases_Catechin Activates Apoptosis_Catechin Apoptosis Caspases_Catechin->Apoptosis_Catechin

Caption: EGCG induces apoptosis via p53/Bcl-2 and EGFR/PI3K/Akt pathways, while Catechin activates caspases to trigger apoptosis.

Experimental Protocols

The data presented in this guide were primarily generated using the following standard experimental methodologies in cancer research.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compound (Tupichinol E, EGCG, etc.) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam.

For Apoptosis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, then harvested and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Analysis: The stained cells are analyzed by a flow cytometer. The data allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

For Cell Cycle Analysis:

  • Cell Treatment and Fixation: After treatment, cells are harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI).

  • Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., caspase-3, cyclin B1, p53), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the level of protein expression.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis_cellcycle Apoptosis & Cell Cycle Analysis cluster_protein Protein Expression Analysis MTT_1 Cell Seeding MTT_2 Compound Treatment MTT_1->MTT_2 MTT_3 MTT Incubation MTT_2->MTT_3 MTT_4 Absorbance Reading MTT_3->MTT_4 MTT_5 IC50 Calculation MTT_4->MTT_5 FC_1 Cell Treatment FC_2 Harvesting & Staining FC_1->FC_2 FC_3 Flow Cytometry Analysis FC_2->FC_3 FC_4 Quantification FC_3->FC_4 WB_1 Protein Extraction WB_2 SDS-PAGE WB_1->WB_2 WB_3 Western Blot WB_2->WB_3 WB_4 Detection & Analysis WB_3->WB_4

Caption: Standard experimental workflow for evaluating the anti-cancer properties of flavan-3-ols.

Conclusion

References

Validating the Anti-Inflammatory Effects of Tupichinol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential anti-inflammatory effects of Tupichinol A against the well-established nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. While the plant from which this compound is derived, Tupistra chinensis, has been used in traditional medicine for inflammatory conditions, robust experimental data on the specific anti-inflammatory activity of this compound is emerging.[1] This document outlines key experimental protocols to validate its efficacy and presents a hypothetical, yet plausible, dataset to guide researchers in their investigations.

Comparative Efficacy of this compound and Ibuprofen

To assess the anti-inflammatory potential of this compound, its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is compared with Ibuprofen. The following table summarizes the hypothetical inhibitory concentration (IC50) values.

Compound Nitric Oxide (NO) Production IC50 (µM) Prostaglandin E2 (PGE2) Production IC50 (µM) TNF-α Production IC50 (µM) IL-6 Production IC50 (µM)
This compound 25.815.232.528.9
Ibuprofen > 1008.7> 100> 100

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the validation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is used as a model for these in vitro studies.[2] The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound or Ibuprofen for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[2][3]

  • Procedure:

    • After cell treatment, collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is calculated from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay

The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with antibodies specific for PGE2, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2.

    • After incubation and washing, a substrate solution is added to produce a colorimetric signal.

    • The absorbance is measured, and the PGE2 concentration is determined by comparison with a standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatants are measured using specific ELISA kits.[5][6]

  • Procedure:

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's protocol, which generally involves capturing the cytokine with a specific antibody, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate.

    • Measure the absorbance and calculate the cytokine concentrations from their respective standard curves.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_setup Cell Seeding and Treatment cluster_assays Measurement of Inflammatory Mediators cluster_analysis Data Analysis seed Seed RAW 264.7 Macrophages treat Pre-treat with this compound or Ibuprofen seed->treat stimulate Stimulate with Lipopolysaccharide (LPS) treat->stimulate supernatant Collect Culture Supernatant stimulate->supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay pge2_assay Prostaglandin E2 (PGE2) ELISA supernatant->pge2_assay cytokine_assay TNF-α and IL-6 ELISA supernatant->cytokine_assay data Calculate IC50 Values no_assay->data pge2_assay->data cytokine_assay->data

Figure 1: Experimental workflow for evaluating anti-inflammatory effects.

Inflammation is a complex process regulated by intricate signaling pathways.[7] The anti-inflammatory effects of many compounds are attributed to their ability to modulate these pathways.[8][9]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Activates Transcription Tupichinol_A This compound Tupichinol_A->IKK Inhibits

Figure 2: The NF-κB signaling pathway and potential inhibition by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of the inflammatory response.[10][11]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K Activates MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Genes Activates Transcription Tupichinol_A This compound Tupichinol_A->MAPK Inhibits

Figure 3: The MAPK signaling pathway and potential inhibition by this compound.

References

Navigating the Kinome: A Comparative Guide to Tupichinol A and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of protein kinases, collectively known as the kinome, plays a pivotal role in cellular signaling. Its dysregulation is a hallmark of numerous diseases, making kinases attractive targets for therapeutic intervention. This guide provides a comparative overview of the hypothetical kinase inhibition profile of Tupichinol A, a naturally occurring flavonoid, against well-characterized kinase inhibitors: Staurosporine (B1682477), Dasatinib, and Gefitinib. Due to the current absence of publicly available experimental data on the kinase inhibitory activity of this compound, this comparison is illustrative and aims to provide a framework for potential future investigations.

Executive Summary

Kinase inhibitors are broadly classified based on their selectivity profiles. Some, like Staurosporine, exhibit broad-spectrum activity, inhibiting a wide range of kinases. Others, such as Dasatinib, are multi-targeted, potently inhibiting a specific set of kinases. A third category, exemplified by Gefitinib, displays high selectivity for a particular kinase. Flavonoids, the chemical class to which this compound belongs, are known to interact with the ATP-binding site of various kinases, suggesting that this compound may also possess kinase inhibitory properties. However, its specific targets and selectivity profile remain to be elucidated. This guide presents the known inhibition profiles of our reference compounds and outlines the experimental methodologies required to determine the cross-reactivity of novel compounds like this compound.

Data Presentation: A Comparative Look at Kinase Inhibition

The following tables summarize the inhibitory activities of Staurosporine, Dasatinib, and Gefitinib against a selection of kinases. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, highlights the diverse selectivity profiles of these inhibitors. Note: The data for this compound is hypothetical and for illustrative purposes only, indicating the need for experimental validation.

Table 1: Inhibitory Activity (IC50/Kd in nM) of Selected Kinase Inhibitors

Kinase TargetStaurosporine (Broad Spectrum)Dasatinib (Multi-Targeted)Gefitinib (Selective)This compound (Hypothetical)
Tyrosine Kinases
ABL16<1>10,000To Be Determined
SRC60.8>10,000To Be Determined
EGFR1002025-37To Be Determined
VEGFR2150103,700To Be Determined
PDGFRβ201.12,700To Be Determined
Serine/Threonine Kinases
PKA7>10,000>10,000To Be Determined
PKCα3>10,000>10,000To Be Determined
CDK231,700>10,000To Be Determined

Data for Staurosporine, Dasatinib, and Gefitinib is compiled from various scientific sources and databases.[1][2][3][4][5][6][7]

Experimental Protocols: Unveiling Kinase Inhibition Profiles

To experimentally determine the kinase inhibition profile and cross-reactivity of a compound like this compound, a combination of biochemical and cell-based assays is employed.

Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound and control inhibitors (dissolved in DMSO)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.

    • Add 10 µL of a 2x kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of a 2x ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Activity Assay (Western Blotting)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound and control inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or control inhibitors for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate for normalization.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Visualizing Signaling and Workflows

To better understand the concepts discussed, the following diagrams illustrate a general kinase signaling pathway and the experimental workflow for assessing kinase inhibitor cross-reactivity.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase (RTK)->Adaptor Proteins PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Ras Ras Adaptor Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival Cell Survival Akt->Cell Survival

A simplified diagram of two major kinase signaling pathways.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Biochemical Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Validation Compound Library (incl. This compound) Compound Library (incl. This compound) Kinase Panel Assay (e.g., ADP-Glo) Kinase Panel Assay (e.g., ADP-Glo) Compound Library (incl. This compound)->Kinase Panel Assay (e.g., ADP-Glo) Primary Hits Primary Hits Kinase Panel Assay (e.g., ADP-Glo)->Primary Hits IC50 Determination IC50 Determination Primary Hits->IC50 Determination Kinome-wide Profiling Kinome-wide Profiling IC50 Determination->Kinome-wide Profiling Selectivity Profile Selectivity Profile Kinome-wide Profiling->Selectivity Profile Cell-Based Assays (e.g., Western Blot) Cell-Based Assays (e.g., Western Blot) Selectivity Profile->Cell-Based Assays (e.g., Western Blot) Phenotypic Assays (e.g., Proliferation) Phenotypic Assays (e.g., Proliferation) Cell-Based Assays (e.g., Western Blot)->Phenotypic Assays (e.g., Proliferation) Validated Hits Validated Hits Phenotypic Assays (e.g., Proliferation)->Validated Hits

Workflow for kinase inhibitor screening and cross-reactivity profiling.

Conclusion

While the precise kinase inhibition profile of this compound remains to be determined through rigorous experimental investigation, its classification as a flavonoid suggests potential interactions with the kinome. By employing the detailed biochemical and cell-based assays outlined in this guide, researchers can elucidate its activity and selectivity. A thorough understanding of a compound's cross-reactivity is paramount in the development of safe and effective kinase-targeted therapies. The comparison with well-established inhibitors like Staurosporine, Dasatinib, and Gefitinib provides a valuable context for interpreting the potential therapeutic implications of novel kinase inhibitors. Future studies are essential to fully characterize the biological activity of this compound and its potential as a modulator of kinase signaling pathways.

References

Unveiling the Anticancer Potential of Tupichinol E: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Tupichinol E, an analog of Tupichinol A, and its potential as an anticancer agent. The information presented herein is based on available experimental data, focusing on its mechanism of action, cytotoxicity, and the underlying signaling pathways. While a broader structure-activity relationship (SAR) analysis of a wide range of this compound analogs is limited by the currently available public data, this guide offers a comprehensive overview of the current understanding of Tupichinol E's therapeutic promise.

Comparative Biological Activity of Tupichinol E

Tupichinol E has emerged as a promising natural product derivative with potent anticancer properties. Its activity has been primarily evaluated in the context of breast cancer, where it demonstrates significant inhibitory effects. A key aspect of its mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[1][2]

Table 1: Comparative In Vitro Activity of Tupichinol E and Reference Compound
CompoundTargetBinding Energy (kcal/mol)Cell LineAssayIC50 ValueCitation
Tupichinol E EGFR-98.89MCF-7MTT105 ± 1.08 µmol/L (48h)[3]
MCF-7MTT78.52 ± 1.06 µmol/L (72h)[3]
MDA-MB-231MTT202 ± 1.15 µmol/L (48h)[4]
Osimertinib EGFR-107.23---[1][2][3]

Note: A lower binding energy indicates a stronger binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that while Osimertinib, an established EGFR inhibitor, exhibits a stronger binding affinity to EGFR, Tupichinol E still demonstrates potent cytotoxic effects against the MCF-7 breast cancer cell line in a time- and dose-dependent manner.[3] Its effect on the MDA-MB-231 cell line, however, appears to be less potent.[4]

Mechanism of Action: EGFR Inhibition and Downstream Effects

Tupichinol E exerts its anticancer effects by targeting the EGFR signaling pathway. Overexpression of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[1][2] By binding to EGFR, Tupichinol E is thought to stabilize the protein structure, thereby inhibiting its downstream signaling cascade.[1][2] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase, as evidenced by the activation of caspase-3 and a reduction in the expression of cyclin B1.[3][4]

EGFR Signaling Pathway and Tupichinol E Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Caspase3 Caspase-3 (activated) Apoptosis Apoptosis Caspase3->Apoptosis CyclinB1 Cyclin B1 (reduced) G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest EGF EGF (Ligand) EGF->EGFR Binds & Activates Tupichinol_E Tupichinol E Tupichinol_E->EGFR Binds & Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Biological Assays cluster_endpoints Measured Endpoints Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Tupichinol E Treatment (Varying Concentrations & Times) Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Viability Cell Viability (IC50) MTT->Viability Cell_Cycle Cell Cycle Arrest (G2/M) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Induction Flow_Cytometry->Apoptosis Protein_Expression Protein Expression (Caspase-3, Cyclin B1) Western_Blot->Protein_Expression

References

Tupichinol E: A Comparative Analysis of In Vivo Efficacy Against Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of Tupichinol E, a natural compound derived from Tupistra nutans, against the standard-of-care EGFR inhibitor, Osimertinib, in a preclinical model of triple-negative breast cancer (TNBC). The data presented is based on a xenograft study designed to evaluate tumor growth inhibition, apoptosis, and cell proliferation.

Quantitative Efficacy Data

The in vivo therapeutic potential of Tupichinol E was assessed both as a monotherapy and in combination with Osimertinib. The following table summarizes the key findings related to tumor volume reduction and cellular-level effects after a two-week treatment period.

Treatment GroupTumor Volume ReductionIncrease in Apoptotic Activity (TUNEL Staining)Reduction in Proliferative Activity (Ki67 Staining)
Control Baseline--
Tupichinol E (Monotherapy) ~35%Not specifiedNot specified
Osimertinib (Monotherapy) ~40%Not specifiedNot specified
Combination Therapy (Tupichinol E + Osimertinib) Maintained at baseline (synergistic effect, p<0.001)150% (p<0.001)70% (p<0.001)
Experimental Protocols

The in vivo efficacy of Tupichinol E was determined using a xenograft model of triple-negative breast cancer.

Animal Model:

  • Species: Not explicitly stated in the provided text, but typically immunodeficient mice (e.g., BALB/c nude) are used for xenograft studies.

  • Tumor Induction: Human triple-negative breast cancer cells were implanted to establish tumors.

Treatment Regimen:

  • Animals were divided into four groups: Control, Tupichinol E monotherapy, Osimertinib monotherapy, and Tupichinol E + Osimertinib combination therapy.

  • The specific doses and administration routes were not detailed in the provided search results.

  • Treatment duration was two weeks.

Efficacy Evaluation:

  • Tumor Growth Inhibition: Tumor volume was measured regularly throughout the two-week treatment period.

  • Histopathological Analysis: At the end of the study, tumors were excised for histological examination using Hematoxylin and Eosin (H&E) staining to observe tumor architecture and necrosis.

  • Apoptosis Assessment: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining was performed on tumor sections to quantify the level of apoptosis.

  • Proliferation Assessment: Immunohistochemical staining for the Ki67 protein, a marker of cell proliferation, was conducted on tumor tissues.

Visualizations

Experimental Workflow for In Vivo Efficacy Assessment

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (2 Weeks) cluster_2 Post-Treatment Analysis A TNBC Cell Culture B Tumor Cell Implantation (Xenograft Model) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Vehicle Control D->E F Tupichinol E D->F G Osimertinib D->G H Tupichinol E + Osimertinib D->H I Tumor Volume Monitoring J Tumor Excision I->J K Histopathology (H&E) J->K L Apoptosis Assay (TUNEL) J->L M Proliferation Assay (Ki67) J->M

Caption: Workflow of the in vivo xenograft study.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Pathway Initiates Cascade Proliferation Cell Proliferation, Survival, Growth Pathway->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor Tupichinol E / Osimertinib Inhibitor->EGFR Inhibits

Caption: EGFR signaling and points of inhibition.

Discussion

The available preclinical data suggests that Tupichinol E exhibits significant antitumor activity in a triple-negative breast cancer model. As a monotherapy, its efficacy in reducing tumor volume is comparable to the established EGFR inhibitor, Osimertinib.[1] Notably, the combination of Tupichinol E and Osimertinib resulted in a synergistic effect, not only halting tumor progression but also significantly increasing apoptosis and reducing proliferation within the tumor tissue.[1]

These findings highlight the potential of Tupichinol E as a novel therapeutic agent for TNBC, particularly in combination with standard-of-care drugs. Further research is warranted to elucidate the precise molecular mechanisms underlying this synergistic interaction and to evaluate the safety and efficacy of this combination in more advanced preclinical models. The potentiation of Osimertinib's effects suggests that Tupichinol E may help overcome potential resistance mechanisms or enhance the overall therapeutic window.

It is important to note that the provided information is based on a single preclinical study and further validation is required. Additionally, while Tupichinol E is structurally similar to EGFR inhibitors, its full range of molecular targets and off-target effects are yet to be fully characterized.[2][3]

References

A Comparative Analysis of Tupichinol A: A Hypothetical Guide to Evaluating Natural Products from Diverse Geographical Origins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical comparative analysis. Extensive literature searches did not yield publicly available studies directly comparing Tupichinol A from different geographical sources. The data presented here is illustrative, based on reported activities of related compounds such as Tupichinol E, and is intended to serve as a template for researchers conducting such comparative studies.

This guide provides a framework for the comparative analysis of this compound, a bioactive compound isolated from plants of the Tupistra genus. The focus is on evaluating variations in yield and cytotoxic activity that may arise from different geographical sourcing. Such comparisons are crucial for identifying optimal sources for drug discovery and development. Compounds from the Tupistra genus have demonstrated promising cytotoxic and anti-inflammatory properties[1].

Quantitative Data Summary

Variations in environmental factors across different geographical locations can influence the biosynthesis and accumulation of secondary metabolites in plants. This can lead to significant differences in extraction yield and biological potency. The following table illustrates a hypothetical comparison of this compound isolated from two distinct regions.

Table 1: Hypothetical Comparison of this compound from Different Geographical Sources

ParameterSource: Region X (e.g., Northern Sikkim)Source: Region Y (e.g., Yunnan Province)
Plant Material Tupistra nutans (Rhizomes)Tupistra chinensis (Rhizomes)
Extraction Yield (%) 0.08%0.12%
Purity (HPLC) >98%>98%
Cytotoxicity (MCF-7) IC₅₀: 105 µM (48h)[2][3]IC₅₀: 95 µM (48h)
Cytotoxicity (MDA-MB-231) IC₅₀: 120 µM (48h)IC₅₀: 110 µM (48h)

Note: IC₅₀ values are based on published data for the related compound Tupichinol E and are presented here for illustrative purposes[2][3].

Experimental Protocols

Detailed and reproducible methodologies are fundamental to comparative analysis. The following sections describe standard protocols for the isolation and cytotoxic evaluation of this compound.

This protocol outlines a general procedure for extracting and purifying this compound from the rhizomes of Tupistra species.

  • Extraction : Air-dried and powdered rhizomes (1 kg) are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity.

  • Column Chromatography : The ethyl acetate fraction, typically rich in flavonoids and related compounds, is subjected to column chromatography on a silica (B1680970) gel stationary phase[4].

  • Gradient Elution : The column is eluted with a gradient solvent system, such as n-hexane-ethyl acetate, starting from a low polarity (e.g., 95:5) and gradually increasing to higher polarity (e.g., 80:20)[4]. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Purification : Fractions containing the compound of interest are combined and further purified using techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) to achieve a purity of >98%[5].

  • Structure Elucidation : The final structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound[6].

  • Cell Seeding : Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere[7].

  • Compound Treatment : Cells are treated with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) diluted in the appropriate cell culture medium. A vehicle control (e.g., DMSO) is also included[7]. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C[7].

  • Formazan (B1609692) Solubilization : The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells[7].

  • Absorbance Measurement : The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader[7].

  • IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualized Workflows and Pathways

Diagrams are provided to visually summarize the experimental process and a key biological pathway potentially modulated by this compound and similar anti-inflammatory or anticancer natural products.

G cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Characterization & Bioassay a Plant Material Collection (Tupistra sp. Rhizomes) b Extraction (95% Ethanol) a->b c Fractionation (Solvent Partitioning) b->c d Column Chromatography (Silica Gel) c->d e Purification (Prep-HPLC) d->e f Structural Elucidation (NMR, MS) e->f g Cytotoxicity Screening (MTT Assay) e->g h Data Analysis (IC50 Determination) g->h

Figure 1. Experimental workflow for isolation and bioactivity testing.

Many natural compounds with anticancer properties exert their effects by modulating key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway[8][9]. Dysregulation of NF-κB is linked to inappropriate inflammatory responses and cancer development[8][10].

Figure 2. Hypothesized inhibition of the NF-κB signaling pathway.

References

A Head-to-Head Comparison of Tupichinol A and Resveratrol Bioactivity: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: A direct head-to-head comparison of the bioactivities of Tupichinol A and the well-studied polyphenol, resveratrol (B1683913), is significantly hampered by a disparity in available research. While resveratrol has been the subject of thousands of studies, scientific literature detailing the specific bioactivities of this compound is currently scarce. This guide will therefore provide a comprehensive overview of the known bioactivities of resveratrol, supported by extensive experimental data. For this compound, we will summarize the available information on related compounds from its source, Tupistra chinensis, to provide a potential, albeit indirect, context for its bioactivity.

I. Overview of Bioactivities

Resveratrol, a naturally occurring stilbenoid, has demonstrated a wide range of biological effects, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] These activities are attributed to its ability to modulate various cellular signaling pathways.[4][5]

While specific data for this compound is lacking, studies on extracts and other isolated compounds from Tupistra chinensis suggest potential for bioactivity. Total saponins (B1172615) from Tupistra chinensis have shown anti-inflammatory and antioxidant effects. Furthermore, certain saponins isolated from the plant have exhibited cytotoxic activities against cancer cell lines.

II. Antioxidant Activity

Resveratrol is a well-established antioxidant, acting through multiple mechanisms. It can directly scavenge free radicals and reactive oxygen species (ROS), and also enhance the expression and activity of endogenous antioxidant enzymes.[2][6] This is achieved through the activation of signaling pathways such as the Nrf2-ARE pathway.[2][7]

Data on the antioxidant activity of this compound is not available in the reviewed literature. However, extracts of Tupistra chinensis have been reported to possess antioxidant effects.

Quantitative Comparison of Antioxidant Activity
CompoundAssayResultReference
This compound Data not availableData not available
Resveratrol DPPH Radical ScavengingEffective scavenging activity[8]
ABTS Radical Cation ScavengingEffective scavenging activity[8]
Oxygen Radical Absorbance Capacity (ORAC)High ORAC value[9]
Experimental Protocols: Antioxidant Assays for Resveratrol

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. A solution of DPPH in methanol (B129727) is prepared. Different concentrations of resveratrol are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes). The absorbance of the solution is then measured spectrophotometrically at a specific wavelength (e.g., 517 nm). The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with resveratrol.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation. The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate. A solution of the ABTS radical cation is prepared and its absorbance is adjusted to a specific value at a particular wavelength (e.g., 734 nm). Different concentrations of resveratrol are then added to the ABTS radical cation solution. After a set incubation period, the decrease in absorbance is measured. The percentage of inhibition is calculated similarly to the DPPH assay.[9]

Signaling Pathway for Resveratrol's Antioxidant Action

Resveratrol_Antioxidant_Pathway Resveratrol Resveratrol Nrf2 Nrf2 Resveratrol->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, HO-1) ARE->AntioxidantEnzymes Promotes transcription of Resveratrol_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Degrades, releasing NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFκB_nucleus->ProInflammatory_Genes Induces transcription of Inflammatory_Mediators Inflammatory Mediators ProInflammatory_Genes->Inflammatory_Mediators Leads to production of Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol_Anticancer_Pathway cluster_survival Pro-survival Pathway cluster_apoptotic Apoptotic Cascade PI3K PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Resveratrol Resveratrol Resveratrol->PI3K Inhibits Resveratrol->Bax Activates

References

Assessing the Selectivity of Tupichinol A for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Tupichinol A" did not yield relevant results. However, the scientific literature consistently refers to "Tupichinol E," a compound with a similar name and relevant biological activity. This guide will proceed under the assumption that the compound of interest is Tupichinol E.

This guide provides a comparative analysis of Tupichinol E, a potential anti-cancer agent, focusing on its selectivity for its primary molecular target, the Epidermal Growth Factor Receptor (EGFR). Due to the limited availability of broad experimental selectivity data for Tupichinol E, this guide will compare its in-silico and limited in-vitro data with the extensive experimental selectivity profiles of established EGFR inhibitors, Osimertinib and Erlotinib. This comparison aims to provide researchers, scientists, and drug development professionals with a clear perspective on the current understanding of Tupichinol E's selectivity and highlight areas for future investigation.

Executive Summary

Tupichinol E has been identified as a potential EGFR inhibitor based on molecular docking studies.[1][2][3][4][5] These computational models predict a strong binding affinity of Tupichinol E to the ATP-binding site of EGFR, comparable to the approved drug Osimertinib.[1][3][4] In-vitro studies have demonstrated its cytotoxic effects on breast cancer cell lines.[3][4][5] However, a comprehensive experimental evaluation of its selectivity across the human kinome is currently lacking in the public domain. In contrast, extensive experimental data from kinase profiling assays are available for Osimertinib and Erlotinib, revealing their broader interaction landscapes. This guide presents the available data in a structured format to facilitate a critical assessment of Tupichinol E's potential as a selective EGFR inhibitor.

Data Presentation

Table 1: Comparative Analysis of Tupichinol E and Approved EGFR Inhibitors
CompoundPrimary Target(s)Data TypeMetricValueOff-Target Profile
Tupichinol E EGFR, HER2In-silico (Molecular Docking)Binding Energy (kcal/mol)-98.89 (EGFR)Not experimentally determined
In-vitro (MTT Assay)IC50 (MCF-7 cells)105 µM (48h), 78.52 µM (72h)[3][4][5]
In-vitro (MTT Assay)IC50 (MDA-MB-231 cells)202 µM (48h)[4]
Osimertinib EGFR (mutant-selective)In-silico (Molecular Docking)Binding Energy (kcal/mol)-107.23 (EGFR)[1][3][4]Well-characterized (see Table 2)
In-vitro (Kinase Assay)IC50 (EGFR L858R/T790M)0.18 nM[6]
In-vitro (Kinase Assay)IC50 (Wild-type EGFR)7.68 nM[6]
Erlotinib EGFRIn-vitro (KINOMEscan)Kd (EGFR)0.6 nMBroadly profiled (see Table 3)
Table 2: Selectivity Profile of Osimertinib (KINOMEscan Data at 1 µM)
Kinase% Inhibition
EGFR (L858R/T790M)>99
EGFR>99
BLK>99
BTK>99
ITK>99
TEC>99
BMX>95
TXK>95
YES1>90
LCK>90
SRC>80
FYN>80
This table presents a selection of kinases inhibited by Osimertinib at 1 µM, highlighting its high potency against EGFR mutants and its off-target interactions. Data from comprehensive kinase panel profiling.[7][8][9]
Table 3: Selectivity Profile of Erlotinib (KINOMEscan Data)
KinaseKd (nM)
EGFR0.6
GAK34
RIPK241
STK10110
MAP4K5140
MAP4K2200
TNK1240
EPHA2300
EPHA4330
FLT3410
This table shows the dissociation constants (Kd) for Erlotinib against a selection of kinases, indicating its high affinity for EGFR and measurable binding to other kinases.[10][11]

Experimental Protocols

Molecular Docking of Tupichinol E with EGFR

Objective: To predict the binding affinity and mode of interaction between Tupichinol E and the ATP-binding site of EGFR computationally.

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of Tupichinol E is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, GOLD) is used to predict the binding pose of Tupichinol E within the defined active site of EGFR.[12][13][14][15][16] The docking algorithm samples a large number of possible conformations and orientations of the ligand.

  • Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode.[1][3][4]

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of Tupichinol E on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Tupichinol E for specific time periods (e.g., 48 and 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[3][4]

Western Blotting for EGFR Pathway Analysis

Objective: To assess the effect of Tupichinol E on the phosphorylation status of EGFR and downstream signaling proteins.

Methodology:

  • Cell Lysis: Cells treated with Tupichinol E are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, as well as antibodies for downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tupichinol_E Tupichinol E Tupichinol_E->EGFR Kinase_Selectivity_Workflow cluster_workflow Experimental Workflow for Kinase Inhibitor Selectivity Profiling start Test Compound (e.g., Tupichinol E) primary_assay Primary Target Assay (e.g., EGFR Kinase Assay) start->primary_assay potency Determine Potency (IC50 or Kd) primary_assay->potency kinase_panel Broad Kinase Panel Screen (e.g., KINOMEscan) potency->kinase_panel selectivity_data Generate Selectivity Profile (% Inhibition or Kd values) kinase_panel->selectivity_data cellular_assays Cell-based Assays (e.g., Western Blot, Cell Viability) selectivity_data->cellular_assays off_target_validation Validate On- and Off-Target Effects cellular_assays->off_target_validation conclusion Assess Selectivity and Therapeutic Potential off_target_validation->conclusion

References

Safety Operating Guide

Proper Disposal of Tupichinol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tupichinol A, a naturally derived homoisoflavonoid.

As a bioactive compound, this compound requires careful management as a hazardous chemical waste. Adherence to institutional and regulatory guidelines is critical. The following procedures are based on established best practices for laboratory chemical waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety goggles (conforming to EN 166(EU) or NIOSH (US))[1]

  • Chemical-resistant gloves (inspected prior to use)[1]

  • Flame-retardant lab coat or impervious clothing[1]

  • A full-face respirator may be necessary if exposure limits are exceeded or if dusts are generated[1]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

Step-by-Step Disposal Protocol for this compound

Given the lack of specific data on the ecotoxicity or chemical neutralization of this compound, it must be treated as a hazardous waste. The primary disposal route is through a licensed hazardous waste management service.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for handling (e.g., pipette tips, weighing paper), as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top lid.

  • The container should be in good condition, free from cracks or residues.

  • For solid waste, a clearly labeled, sealed bag may be used before placement in the final waste container.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • CAS Number: 497142-88-8[1][2]

    • An indication of the hazards (e.g., "Caution: Bioactive Compound, Handle with Care").

    • The accumulation start date (the date the first waste is added to the container).

    • The name of the principal investigator and the laboratory location.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials.

5. Disposal Request and Collection:

  • Once the waste container is full or is no longer being used, submit a hazardous waste pickup request to your institution's EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.[1]

6. Spills and Decontamination:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, collect the spilled material. Avoid dust formation.[1]

  • Use an absorbent material for liquid spills.

  • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the spill area with an appropriate solvent or cleaning agent, and collect the decontamination materials as hazardous waste.

Data Presentation

No quantitative data regarding specific disposal parameters, such as toxicity thresholds for environmental release or chemical neutralization efficacy, is currently available for this compound in the public domain. Therefore, it is imperative to handle this compound as a hazardous waste of unknown toxicity and environmental impact.

Experimental Protocols

As this document provides operational guidance for disposal, no experimental protocols are cited. The procedures outlined are based on standard laboratory safety and hazardous waste management practices.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tupichinol_A_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_ID Identify this compound Waste (Solid, Liquid, Contaminated Materials) PPE->Waste_ID Container Select a Compatible Hazardous Waste Container Waste_ID->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Date) Container->Label Storage Store in Designated Satellite Accumulation Area (SAA) Label->Storage Request Submit Waste Pickup Request to EHS Department Storage->Request Collection Licensed Hazardous Waste Collection Request->Collection

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Handling of Tupichinol A: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this document provides detailed safety and handling information for Tupichinol A, a comprehensive search of available scientific literature did not yield specific experimental protocols, quantitative biological data, or established signaling pathways for this compound. The biological data and experimental methodologies presented herein are for the closely related compound, Tupichinol E , and should be used for informational purposes only, with the understanding that they may not be directly applicable to this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety protocols and logistical information for the handling and disposal of this compound. All procedures should be conducted in accordance with institutional and national safety guidelines.

Essential Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The following procedures are derived from the available Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound.

PPE CategorySpecific Requirements
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Body Protection Wear fire/flame resistant and impervious clothing. A lab coat is required at a minimum.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.
Engineering Controls

Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. Emergency eye wash stations and safety showers must be readily accessible.

Spillage and Accidental Release

In the event of a spill, evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate PPE and prevent further leakage if it is safe to do so. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal. Avoid allowing the chemical to enter drains.

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of at an approved waste disposal plant. Do not discharge into the environment. For unused or expired products, consider a licensed professional waste disposal service.

Biological Activity and Experimental Protocols (Tupichinol E)

Note: The following data pertains to Tupichinol E .

Quantitative Data Summary

The following tables summarize the in vitro and in vivo effects of Tupichinol E from published studies.

Table 1: In Vitro Cytotoxicity of Tupichinol E on MCF-7 Breast Cancer Cells [1][2]

Treatment DurationIC₅₀ (µM)
48 hours105 ± 1.08
72 hours78.52 ± 1.06

Table 2: In Vivo Tumor Growth Inhibition by Tupichinol E in a Xenograft Model [3]

Treatment GroupTumor Volume Reduction
Tupichinol E Monotherapy~35%
Osimertinib Monotherapy~40%
Combination Therapy (Tupichinol E + Osimertinib)Maintained at baseline
Experimental Protocols (Tupichinol E)
  • Seed MCF-7 and MDA-MB-231 cells in 96-well plates.[1][2]

  • Treat cells with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for specified durations (e.g., 24, 48, 72 hours).[2]

  • Add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength to determine cell viability.

  • Treat MCF-7 cells with Tupichinol E at various concentrations (e.g., 70–280 µmol/L).[1]

  • Harvest and fix the cells.

  • Stain the cells with appropriate fluorescent dyes (e.g., Annexin V for apoptosis, Propidium Iodide for cell cycle).

  • Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.

  • Treat cells with Tupichinol E.

  • Lyse the cells to extract proteins.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., caspase 3, cyclin B1).[1]

  • Incubate with a secondary antibody conjugated to an enzyme.

  • Add a substrate to visualize the protein bands.

  • Establish a xenograft model of triple-negative breast cancer in an appropriate animal model.[3]

  • Administer Tupichinol E, a control, or a combination therapy to the animals.[3]

  • Monitor tumor growth over the treatment period.[3]

  • At the end of the study, perform histopathological and immunohistochemical analyses (e.g., H&E staining, TUNEL staining for apoptosis, Ki67 for proliferation) on the tumor tissues.[3]

Proposed Signaling Pathway (Tupichinol E)

Research on Tupichinol E suggests that it may exert its anti-cancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Molecular docking studies indicate that Tupichinol E binds to EGFR, potentially inhibiting its downstream signaling cascades that are crucial for cancer cell proliferation and survival.[4]

Tupichinol_E_Signaling_Pathway cluster_cell Cell Membrane EGFR EGFR Downstream Downstream Signaling EGFR->Downstream Activation Tupichinol_E Tupichinol E Tupichinol_E->EGFR Inhibition Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Downstream->Proliferation Downstream->Apoptosis Inhibition

Caption: Proposed mechanism of Tupichinol E via EGFR inhibition.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.